molecular formula C22H20O4 B4966126 8-Methyl-7-(2-oxo-cyclohexyloxy)-4-phenyl-chromen-2-one

8-Methyl-7-(2-oxo-cyclohexyloxy)-4-phenyl-chromen-2-one

カタログ番号: B4966126
分子量: 348.4 g/mol
InChIキー: UPBMBUBREXTRFS-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

8-Methyl-7-(2-oxo-cyclohexyloxy)-4-phenyl-chromen-2-one is a useful research compound. Its molecular formula is C22H20O4 and its molecular weight is 348.4 g/mol. The purity is usually 95%.
The exact mass of the compound 8-methyl-7-[(2-oxocyclohexyl)oxy]-4-phenyl-2H-chromen-2-one is 348.13615911 g/mol and the complexity rating of the compound is 575. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality 8-Methyl-7-(2-oxo-cyclohexyloxy)-4-phenyl-chromen-2-one suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 8-Methyl-7-(2-oxo-cyclohexyloxy)-4-phenyl-chromen-2-one including the price, delivery time, and more detailed information at info@benchchem.com.

特性

IUPAC Name

8-methyl-7-(2-oxocyclohexyl)oxy-4-phenylchromen-2-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H20O4/c1-14-19(25-20-10-6-5-9-18(20)23)12-11-16-17(13-21(24)26-22(14)16)15-7-3-2-4-8-15/h2-4,7-8,11-13,20H,5-6,9-10H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UPBMBUBREXTRFS-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC2=C1OC(=O)C=C2C3=CC=CC=C3)OC4CCCCC4=O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H20O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

348.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem
Foundational & Exploratory

Biological Activity Screening of 4-Phenyl-Chromen-2-One Derivatives: A Guide for Drug Discovery Professionals

Author: BenchChem Technical Support Team. Date: March 2026

An In-depth Technical Guide

Introduction: The Therapeutic Potential of the 4-Phenylcoumarin Scaffold

The 4-phenyl-chromen-2-one, or 4-phenylcoumarin, scaffold is a privileged structure in medicinal chemistry. These compounds, belonging to the benzopyrone family, are noted for their broad and potent biological activities.[1] Their versatile structure allows for modifications at various positions, which can significantly enhance their interaction with a multitude of biological targets.[2] This adaptability has positioned 4-phenylcoumarin derivatives as promising candidates in the development of novel therapeutics for a range of diseases, including cancer, thrombosis, and microbial infections.[1][2]

This guide provides a comprehensive overview of the essential screening protocols to elucidate the biological activities of novel 4-phenyl-chromen-2-one derivatives. From initial cytotoxicity assessments to specific mechanistic and functional assays, we will detail the methodologies, the scientific rationale behind their selection, and the critical parameters for data interpretation. Our focus is on establishing a robust, self-validating screening cascade to efficiently identify and advance promising lead compounds.

cluster_synthesis Compound Synthesis cluster_screening Biological Activity Screening Cascade cluster_optimization Lead Optimization SYNTH 4-Phenyl-Chromen-2-One Derivative Library A Anticancer Screening (Cytotoxicity, Apoptosis) SYNTH->A Primary Screening B Anticoagulant Screening (PT, aPTT) SYNTH->B Primary Screening C Antioxidant Screening (DPPH, ABTS) SYNTH->C Primary Screening D Antimicrobial Screening (MIC, Disk Diffusion) SYNTH->D Primary Screening LEAD Lead Compound Identification & Optimization A->LEAD Hit-to-Lead B->LEAD Hit-to-Lead C->LEAD Hit-to-Lead D->LEAD Hit-to-Lead

Caption: High-level overview of the screening cascade for 4-phenyl-chromen-2-one derivatives.

Part 1: Anticancer Activity Screening

Numerous natural and synthetic 4-phenylcoumarin derivatives have demonstrated significant antiproliferative and cytotoxic effects against various cancer cell lines.[3][4] Their mechanisms of action are often multifaceted, involving the induction of apoptosis, cell cycle arrest, and modulation of key oncogenic signaling pathways like PI3K/Akt and MAPK.[3][5][6] Therefore, a multi-tiered screening approach is essential to first identify cytotoxic compounds and then elucidate their mechanisms of action.

In Vitro Cytotoxicity Assays: The First Tier

The initial goal is to determine the concentration-dependent cytotoxic effect of the derivatives on cancer cells. The half-maximal inhibitory concentration (IC50) is the primary metric derived from these assays. Two of the most robust and widely used colorimetric assays are the MTT and Sulforhodamine B (SRB) assays.[7][8]

  • Causality Behind Choice: The MTT assay measures metabolic activity via mitochondrial dehydrogenases, providing an index of cell viability.[9] The SRB assay, in contrast, measures total cellular protein content, which is proportional to cell number.[8] Running both can provide a more validated cytotoxicity profile, as compounds interfering with mitochondrial function might yield false positives in the MTT assay alone.

This assay is predicated on the ability of mitochondrial reductase enzymes in viable cells to convert the yellow tetrazolium salt MTT into a purple formazan product, the quantity of which is directly proportional to the number of living cells.[9]

Step-by-Step Methodology:

  • Cell Seeding: Plate cancer cells (e.g., MCF-7 for breast, A549 for lung, PC-3 for prostate) in 96-well plates at a density of 5,000-10,000 cells/well and incubate for 24 hours at 37°C in a 5% CO₂ incubator.[10]

  • Compound Treatment: Prepare serial dilutions of the 4-phenylcoumarin derivatives in the culture medium. Replace the old medium with 100 µL of the medium containing the test compounds at various concentrations. Include a vehicle control (e.g., DMSO) and an untreated control.[10]

  • Incubation: Incubate the plates for 48-72 hours.

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours.[10]

  • Formazan Solubilization: Carefully remove the medium and add 150 µL of a solubilizing agent, typically DMSO, to each well to dissolve the formazan crystals.[10]

  • Absorbance Reading: Shake the plate for 15 minutes and measure the absorbance at 570 nm using a microplate reader.[9]

This assay relies on the ability of the bright pink aminoxanthene dye, SRB, to bind to basic amino acid residues of proteins in cells fixed with trichloroacetic acid (TCA).[8]

Step-by-Step Methodology:

  • Cell Seeding & Treatment: Follow steps 1-3 of the MTT protocol.

  • Cell Fixation: After the treatment incubation, gently add 50 µL of cold 50% (w/v) TCA to each well (final concentration 10%) and incubate for 1 hour at 4°C.

  • Washing: Remove the supernatant and wash the plates five times with deionized water. Allow the plates to air dry completely.

  • Staining: Add 100 µL of 0.4% (w/v) SRB solution (in 1% acetic acid) to each well and incubate at room temperature for 30 minutes.

  • Removal of Unbound Dye: Quickly decant the SRB solution and wash the plates five times with 1% (v/v) acetic acid to remove unbound dye. Air dry the plates.

  • Dye Solubilization: Add 200 µL of 10 mM Tris base solution (pH 10.5) to each well to solubilize the protein-bound dye.

  • Absorbance Reading: Shake the plate for 10 minutes and measure the absorbance at 510 nm.

Data Presentation: Cytotoxicity of 4-Phenyl-Chromen-2-One Derivatives

The results from cytotoxicity screens are best summarized in a table format, allowing for direct comparison of the potency of different derivatives across various cell lines.

Compound DerivativeCancer Cell LineIC50 (µM)Reference
7-((4-(4-Chlorophenyl)-4H-1,2,4-triazol-3-yl)methoxy)-4-phenyl-2H-chromen-2-oneAGS (Gastric)2.63 ± 0.17[11]
(E)-2-((3-benzyl-8-methyl-2-oxo-2H-chromen-7-yl)oxy)-N'-(1-(4-bromophenyl)ethylidene)acetohydrazidePC-3 (Prostate)3.56[5]
(E)-2-((3-benzyl-8-methyl-2-oxo-2H-chromen-7-yl)oxy)-N'-(1-(4-bromophenyl)ethylidene)acetohydrazideMDA-MB-231 (Breast)8.5[5]
5,7-dimethoxy-4-phenylcoumarinLLC (Lewis Lung Carcinoma)Potent in vivo activity[12]
Geranylated 4-phenylcoumarin (DMDP-1)PC-3 (Prostate)9.0[13]
Coumarin-pyrazole hybrid 35HepG2 (Liver)2.96 ± 0.25[14]
Mechanistic Assays: Unveiling the "How"

Compounds with potent cytotoxicity (low µM IC50 values) should be advanced to mechanistic studies. A primary mechanism for anticancer agents is the induction of apoptosis, or programmed cell death.

COMPOUND 4-Phenylcoumarin Derivative PI3K PI3K COMPOUND->PI3K Inhibits Bax Bax COMPOUND->Bax Promotes AKT Akt PI3K->AKT Activates mTOR mTOR AKT->mTOR Activates Bcl2 Bcl-2 AKT->Bcl2 Inhibits Apoptosis via PROLIFERATION Cell Proliferation, Survival mTOR->PROLIFERATION Promotes APOPTOSIS Apoptosis Bax->APOPTOSIS Induces Bcl2->Bax Inhibits

Caption: Potential anticancer mechanism via PI3K/Akt pathway inhibition and apoptosis induction.

Principle: In early apoptosis, phosphatidylserine (PS) translocates to the outer leaflet of the plasma membrane. Annexin V, a protein with high affinity for PS, is conjugated to a fluorophore (FITC) to detect these cells. Propidium Iodide (PI) is a fluorescent nuclear stain that is impermeant to live and early apoptotic cells but stains late apoptotic and necrotic cells with compromised membranes.

Step-by-Step Methodology:

  • Cell Culture and Treatment: Seed cells in 6-well plates and treat with the compound at its IC50 and 2x IC50 concentrations for 24-48 hours.

  • Cell Harvesting: Collect both adherent and floating cells. Centrifuge and wash the cell pellet with cold PBS.

  • Staining: Resuspend the cell pellet in 1X Binding Buffer. Add 5 µL of Annexin V-FITC and 5 µL of PI.[10]

  • Incubation: Gently vortex and incubate for 15-20 minutes at room temperature in the dark.[10]

  • Analysis: Add 400 µL of 1X Binding Buffer to each tube and analyze immediately by flow cytometry.

    • Interpretation: Live cells (Annexin V-, PI-), early apoptotic cells (Annexin V+, PI-), late apoptotic/necrotic cells (Annexin V+, PI+).

Part 2: Anticoagulant Activity Screening

The structural similarity of 4-hydroxycoumarin derivatives to the clinical anticoagulant warfarin makes this class of compounds a prime candidate for anticoagulant activity.[15] They typically function by inhibiting Vitamin K epoxide reductase (VKOR), an enzyme crucial for the synthesis of active clotting factors.[1][15]

In Vitro Coagulation Assays

The primary screening methods involve measuring the time it takes for plasma to clot after the addition of specific reagents that trigger different parts of the coagulation cascade.[16]

Principle: The PT assay assesses the integrity of the extrinsic and common pathways of coagulation (Factors VII, X, V, II, and I).[15] It is highly sensitive to deficiencies in Vitamin K-dependent clotting factors and is the standard test for monitoring warfarin therapy.

Step-by-Step Methodology:

  • Plasma Preparation: Collect citrated blood and centrifuge to obtain platelet-poor plasma.

  • Incubation: Pre-warm the plasma sample and PT reagent (containing thromboplastin and calcium) to 37°C.

  • Test: Add 50 µL of plasma to a tube containing 100 µL of the test compound solution (dissolved in a suitable buffer) and incubate for a defined period (e.g., 2 minutes).

  • Initiate Clotting: Add 100 µL of pre-warmed PT reagent to the plasma-compound mixture and immediately start a timer.

  • Measurement: Record the time (in seconds) required for a fibrin clot to form. This is typically measured using an automated coagulometer.

Principle: The aPTT assay evaluates the intrinsic and common pathways (Factors XII, XI, IX, VIII, X, V, II, and I).[15]

Step-by-Step Methodology:

  • Plasma Preparation: Use platelet-poor plasma as in the PT assay.

  • Incubation: Mix equal volumes of plasma and the test compound solution. Add the aPTT reagent (containing a contact activator and phospholipids) and incubate for a specified time (e.g., 3-5 minutes) at 37°C.

  • Initiate Clotting: Add pre-warmed calcium chloride (CaCl₂) solution to the mixture and start a timer.

  • Measurement: Record the time (in seconds) for clot formation.

Data Interpretation: An increase in the clotting time (in seconds) compared to a vehicle control indicates potential anticoagulant activity. The results should be compared against a known anticoagulant like warfarin or heparin.[1][17]

Part 3: Antioxidant Activity Screening

Many coumarin derivatives exhibit antioxidant properties, which contribute to their therapeutic effects in various diseases driven by oxidative stress.[18][19] This activity is typically due to their ability to scavenge free radicals or chelate pro-oxidant metal ions.

In Vitro Radical Scavenging Assays

These assays are rapid, simple, and widely used for initial screening. They rely on a color change when a stable colored radical is reduced by the antioxidant compound.

Principle: DPPH is a stable free radical with a deep violet color. In the presence of an antioxidant that can donate a hydrogen atom, it is reduced to the yellow-colored diphenylpicrylhydrazine.[19]

Step-by-Step Methodology:

  • Reagent Preparation: Prepare a 0.1 mM solution of DPPH in methanol. Prepare various concentrations of the test compounds in methanol.[19]

  • Reaction: In a 96-well plate or cuvettes, add 100 µL of the DPPH solution to 100 µL of the compound solution.

  • Incubation: Incubate the mixture in the dark at room temperature for 30 minutes.[19]

  • Measurement: Measure the absorbance at 517 nm. Ascorbic acid or Trolox can be used as a positive control.

  • Calculation: The percentage of scavenging activity is calculated using the formula: % Scavenging = [(A_control - A_sample) / A_control] x 100 where A_control is the absorbance of the DPPH solution without the sample.

Principle: ABTS is converted to its radical cation (ABTS•+) by oxidation with potassium persulfate. The ABTS•+ radical has a characteristic blue-green color, which is reduced in the presence of an antioxidant.[18]

Step-by-Step Methodology:

  • Radical Generation: Prepare the ABTS•+ stock solution by mixing equal volumes of 7 mM ABTS solution and 2.45 mM potassium persulfate solution and allowing it to stand in the dark for 12-16 hours.

  • Working Solution: Dilute the stock solution with ethanol or buffer to an absorbance of 0.70 ± 0.02 at 734 nm.[19]

  • Reaction: Add 1.0 mL of the diluted ABTS•+ solution to 10 µL of the coumarin solution at various concentrations.[19]

  • Incubation: Incubate at room temperature for 6 minutes.[19]

  • Measurement & Calculation: Measure the absorbance at 734 nm and calculate the scavenging percentage as in the DPPH assay.

Part 4: Antimicrobial Activity Screening

The rise of antibiotic-resistant pathogens has created an urgent need for new antimicrobial agents. Coumarin derivatives have shown promise in this area, exhibiting activity against a range of bacteria and fungi.[20][21]

cluster_qualitative Qualitative Screening cluster_quantitative Quantitative Screening START Prepare Compound Stock Solutions (in DMSO) DISK Disk Diffusion Assay START->DISK MIC Broth Microdilution Assay (96-well plate) START->MIC PREP_INOCULUM Prepare Standardized Bacterial Inoculum (0.5 McFarland) PREP_INOCULUM->DISK PREP_INOCULUM->MIC INCUBATE_DISK Incubate 18-24h at 37°C DISK->INCUBATE_DISK MEASURE_ZONE Measure Zone of Inhibition (mm) INCUBATE_DISK->MEASURE_ZONE MEASURE_ZONE->MIC Prioritize Compounds INCUBATE_MIC Incubate 18-24h at 37°C MIC->INCUBATE_MIC DETERMINE_MIC Determine MIC (Lowest concentration with no visible growth) INCUBATE_MIC->DETERMINE_MIC

Caption: Workflow for antibacterial activity assessment of 4-phenyl-chromen-2-one derivatives.

Initial Screening: Agar Disk Diffusion Assay

This method provides a rapid, qualitative initial screen to identify compounds with antimicrobial potential.[20]

Step-by-Step Methodology:

  • Media Preparation: Prepare Mueller-Hinton Agar (MHA) plates.

  • Inoculation: Uniformly spread a standardized bacterial inoculum (e.g., 0.5 McFarland turbidity standard of Staphylococcus aureus or Escherichia coli) onto the surface of the MHA plate.[20]

  • Disk Application: Aseptically place sterile paper discs (6 mm diameter) impregnated with a known concentration of the test compound onto the agar surface. Also include a solvent control (e.g., DMSO) and a standard antibiotic control (e.g., Ciprofloxacin).[20]

  • Incubation: Invert the plates and incubate at 37°C for 18-24 hours.[20]

  • Data Collection: Measure the diameter of the zone of inhibition (the clear area around the disk where bacterial growth is prevented) in millimeters.

Quantitative Analysis: Minimum Inhibitory Concentration (MIC)

The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism after overnight incubation. The broth microdilution method is a standard for determining MIC values.

Step-by-Step Methodology:

  • Preparation: In a 96-well microtiter plate, add culture broth (e.g., Mueller-Hinton Broth) to each well.

  • Serial Dilution: Prepare a two-fold serial dilution of the test compound directly in the plate.[20]

  • Inoculation: Add a standardized bacterial inoculum to each well to achieve a final concentration of approximately 5 x 10⁵ CFU/mL.[20]

  • Controls: Include a positive control (broth + inoculum, no compound) and a negative control (broth only).

  • Incubation: Cover the plate and incubate at 37°C for 18-24 hours.

  • Reading the MIC: The MIC is the lowest concentration of the compound at which no visible turbidity (bacterial growth) is observed. This can be read by eye or with a plate reader.

Conclusion

The 4-phenyl-chromen-2-one scaffold represents a highly valuable starting point for the development of new therapeutic agents. The systematic screening pipeline detailed in this guide—progressing from broad cytotoxicity and antimicrobial assessments to more specific anticoagulant and antioxidant assays—provides a robust framework for identifying and characterizing the biological activities of novel derivatives. A thorough and logical approach is critical to uncovering the full therapeutic potential of this versatile class of compounds and to advance the most promising candidates toward preclinical and clinical development.

References

  • BenchChem. (2025).
  • Magi, S., et al. (n.d.).
  • BenchChem. (n.d.).
  • Sadik, A., et al. (n.d.). Comparison of two colorimetric assays as cytotoxicity endpoints for an in vitro screen for antitumour agents. PubMed.
  • Zarghi, A., et al. (2025). Coumarin Derivatives as Anticancer Agents: Mechanistic Landscape with an Emphasis on Breast Cancer. MDPI.
  • Aslantürk, Ö. S. (2017). In Vitro Cytotoxicity and Cell Viability Assays: Principles, Advantages, and Disadvantages.
  • Veselinović, A., et al. (2014).
  • BenchChem. (2025).
  • Kumar, D., et al. (2023). Latest developments in coumarin-based anticancer agents: mechanism of action and structure–activity relationship studies. RSC Medicinal Chemistry.
  • Suparji, et al. (n.d.). Isolation and characterization of two 4-phenylcoumarins from Mesua elegans. (A) Chemical structure of DMDP-1.
  • Vactor, F. (n.d.). Screening Antibacterial Activity: A Crucial Step in Drug Discovery.
  • Liu, Y., et al. (2015). Coumarin derivatives from Ainsliaea fragrans and their anticoagulant activity. PubMed.
  • Creative Bioarray. (n.d.). Comparison of Different Methods to Measure Cell Viability.
  • Khan, K. M., et al. (n.d.).
  • Li, Y., et al. (2024).
  • Khamis, S., et al. (2007). Antitumor Activity of 4-arylcoumarins From Endophytic Streptomyces Aureofaciens CMUAc130. PubMed.
  • Suparji, et al. (2016). Geranylated 4-Phenylcoumarins Exhibit Anticancer Effects against Human Prostate Cancer Cells through Caspase-Independent Mechanism. PMC.
  • Al-Jaber, H. I., et al. (2024). Antibacterial, antifungal, and antioxidant profiling of novel coumarin derivatives. Journal of Medicinal and Pharmaceutical Chemistry Research.
  • Al-Amiery, A. A. (2019). Coumarin Derivatives with Antimicrobial and Antioxidant Activities. IntechOpen.
  • Channabasava. (2020).
  • Baliwada, A. (n.d.). Design, Synthesis and Evaluation of coumarin derivatives as antimicrobial activity.
  • Al-Warhi, T., et al. (2022).
  • BenchChem. (2025). Application Notes and Protocols for Evaluating the Antioxidant Activity of Coumarins. BenchChem.
  • Safari, F., et al. (2020). Synthesis and Evaluation of Substituted Chroman-4-one and Chromone Derivatives as Sirtuin 2-Selective Inhibitors. Journal of Medicinal Chemistry.
  • Al-Ostath, R. A., et al. (2021). Novel synthesis of 3-(Phenyl) (ethylamino) methyl)
  • Kushwaha, R. K., et al. (n.d.). Review on Chromen derivatives and their Pharmacological Activities.
  • Lee, J., et al. (2019). Study on the 2-Phenylchroman-4-one Derivatives and their anti-MERS-CoV Activities.
  • Wang, H., et al. (2020). A Review on Anti-Tumor Mechanisms of Coumarins. Frontiers.
  • BenchChem. (2025). The Multifaceted Biological Activities of Chromen-4-ones: An In-depth Technical Guide. BenchChem.
  • Al-Majedy, Y. K., et al. (2024).
  • Zhang, H., et al. (2022). Novel 2-phenyl-4H-chromen derivatives: synthesis and anti-inflammatory activity evaluation in vitro and in vivo. Taylor & Francis Online.
  • Singh, P., et al. (n.d.). Synthesis and biological evaluation of novel 7-hydroxy-4-phenylchromen-2-one-linked to triazole moieties as potent cytotoxic agents. PubMed.

Sources

Mechanism of Action of 8-Methyl-7-(2-oxo-cyclohexyloxy)-4-phenyl-chromen-2-one: A Dual-Targeting Benzopyrone

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The compound 8-Methyl-7-(2-oxo-cyclohexyloxy)-4-phenyl-chromen-2-one represents a highly specialized synthetic derivative within the neoflavone (4-phenylcoumarin) class of benzopyrones[1]. As antimicrobial resistance escalates, single-target antibiotics are rapidly losing clinical efficacy. This molecule circumvents traditional resistance mechanisms by operating as a dual-action therapeutic: it functions primarily as a potent, competitive inhibitor of the bacterial DNA Gyrase B subunit, while secondarily acting as a photochemotherapeutic agent capable of inducing targeted DNA crosslinking upon UVA irradiation[2]. This whitepaper dissects the structure-activity relationship (SAR), the biphasic mechanism of action, and the self-validating experimental workflows required to quantify its efficacy.

Molecular Architecture & Structure-Activity Relationship (SAR)

The rational design of this molecule leverages the planar benzopyrone core to achieve specific topological geometries required for target engagement[2]. Every functional group serves a distinct mechanistic purpose:

  • Chromen-2-one Core: The classic coumarin pharmacophore provides a rigid, planar, and lipophilic scaffold. This planarity is essential for both DNA intercalation (during photochemotherapy) and insertion into deep enzymatic pockets.

  • 4-Phenyl Substitution: This bulky, hydrophobic appendage classifies the molecule as a neoflavone[1]. It enhances lipid membrane permeability—crucial for penetrating the complex cell envelopes of Gram-negative bacteria—and engages in π−π stacking with aromatic residues within the target protein.

  • 8-Methyl Substitution: Acting as an electron-donating group, the methyl moiety increases the electron density of the chromen-2-one ring. This induces a bathochromic shift in its UV absorption maximum, optimizing the molecule for UVA activation. Additionally, it provides steric shielding against premature metabolic degradation.

  • 7-(2-oxo-cyclohexyloxy) Moiety: This is the critical pharmacophoric appendage for enzymatic inhibition. The flexible ether linkage allows the 2-oxocyclohexyl ring to project deeply into the ATP-binding pocket of Gyrase B. The carbonyl oxygen acts as a potent hydrogen bond acceptor, effectively mimicking the interactions of the adenine ring of ATP[2].

Primary Mechanism: DNA Gyrase B Inhibition

Bacterial DNA gyrase is a Type II topoisomerase consisting of a heterotetrameric complex (GyrA2GyrB2)[3]. It is uniquely responsible for introducing negative supercoils into bacterial DNA, a topological necessity for DNA replication and transcription[2].

The GyrA subunit forms the "C-gate" and manages the transient double-strand cleavage and religation of DNA. The GyrB subunit forms the "N-gate" and contains the ATPase domain[3]. The catalytic cycle requires the binding and hydrolysis of two ATP molecules to trigger the dimerization and closure of the N-gate, which drives the DNA segment through the transient break.

8-Methyl-7-(2-oxo-cyclohexyloxy)-4-phenyl-chromen-2-one acts as a competitive inhibitor at the GyrB ATP-binding site[2]. By occupying this pocket via strong hydrogen bonding from its 2-oxocyclohexyl group, it physically blocks ATP from binding. This prevents N-gate dimerization, arresting the enzyme in an open conformation. Consequently, negative supercoiling ceases, replication forks stall, and the bacterium undergoes rapid cell death[2].

GyraseInhibition Compound 8-Methyl-7-(2-oxo-cyclohexyloxy) -4-phenyl-chromen-2-one ATP_Site Gyrase B ATP-Binding Pocket (Competitive Inhibition) Compound->ATP_Site Binds Dimerization Failure of N-Gate Closure & Dimerization ATP_Site->Dimerization Prevents ATP binding Supercoiling Blockade of Negative DNA Supercoiling Dimerization->Supercoiling Halts catalytic cycle CellDeath Bacterial Cell Death (Replication Arrest) Supercoiling->CellDeath Induces

Pathway of Gyrase B inhibition leading to bacterial replication arrest and cell death.

Secondary Mechanism: Photochemotherapy

Beyond enzymatic inhibition, benzopyrones possess intrinsic photosensitizing properties[2]. The planar neoflavone core allows the molecule to intercalate between the base pairs of bacterial DNA.

Upon irradiation with UVA light (320-400 nm), the intercalated compound absorbs a photon and transitions to an excited triplet state. This triggers two parallel photochemical cascades:

  • Type I Reaction (Anoxic): The excited molecule reacts directly with adjacent pyrimidine bases, forming covalent cyclobutane adducts. This results in irreversible DNA interstrand crosslinks.

  • Type II Reaction (Oxic): The excited triplet state transfers energy to ambient molecular oxygen, generating highly cytotoxic Singlet Oxygen ( 1O2​ ) and other Reactive Oxygen Species (ROS), which rapidly degrade the bacterial membrane and DNA backbone.

Photochemotherapy Compound Compound Intercalation into Bacterial DNA UVA UVA Irradiation (320-400 nm) Compound->UVA Sensitization ExcitedState Excited Triplet State Formation UVA->ExcitedState Photon absorption ROS Type II: ROS Generation (Singlet Oxygen) ExcitedState->ROS Energy transfer to O2 Crosslink Type I: DNA Adducts & Strand Crosslinking ExcitedState->Crosslink Direct reaction with pyrimidines Apoptosis Irreversible DNA Damage & Pathogen Eradication ROS->Apoptosis Crosslink->Apoptosis

Biphasic photochemical cascade inducing irreversible DNA damage upon UVA activation.

Experimental Workflows & Validation Protocols

To rigorously validate the dual mechanisms of this compound, two distinct in vitro assays must be employed. As an application scientist, it is critical to design these assays as self-validating systems to prevent false positives caused by compound aggregation or auto-fluorescence.

Protocol 1: In Vitro DNA Gyrase Supercoiling Inhibition Assay

Causality Focus: We utilize relaxed pBR322 plasmid DNA as the substrate. When active DNA gyrase introduces negative supercoils into pBR322, the plasmid undergoes a massive conformational compaction. This compaction significantly increases its electrophoretic mobility through an agarose matrix, providing a direct, visual readout of enzymatic activity[4][5].

  • Reaction Assembly: On ice, prepare a 30 µL reaction mixture containing 5X assay buffer (35 mM Tris-HCl, 24 mM KCl, 4 mM MgCl2, 2 mM DTT, 1 mM ATP), 0.5 µg of relaxed pBR322 DNA, and varying concentrations of the compound (0.1 - 10 µM)[4][5].

    • Self-Validation Step: Always include a vehicle control (e.g., 1% DMSO) to ensure the solvent itself does not inhibit the enzyme, and a positive control (e.g., Novobiocin) to benchmark assay sensitivity.

  • Enzyme Addition: Add 1 Unit of purified E. coli or S. aureus DNA Gyrase to initiate the reaction. Incubate at 37°C for 30 minutes[4].

  • Termination & Extraction: Stop the reaction by adding an equal volume of highly denaturing Stop Buffer (SDS, glycerol, bromophenol blue). Extract the mixture with chloroform/isoamyl alcohol (24:1)[5]. Causality: DNA gyrase binds tightly to DNA; the organic extraction strips the protein, preventing it from retarding DNA migration in the gel.

  • Electrophoretic Resolution: Run the aqueous phase on a 1% TAE agarose gel at 90V for 2.5 hours.

    • Critical Parameter:Do not include ethidium bromide (EtBr) or chloroquine in the gel or running buffer. These are intercalators that alter DNA topology during the run, confounding the distinction between relaxed and supercoiled topoisomers[4].

  • Visualization: Post-stain the gel with EtBr for 30 minutes, visualize under UV, and quantify the depletion of the supercoiled band relative to the vehicle control to calculate the IC50.

Protocol 2: Photochemotherapeutic Antimicrobial Assay

Causality Focus: To isolate the photochemotherapeutic effect from the baseline Gyrase B inhibition, the Minimum Inhibitory Concentration (MIC) must be evaluated in parallel under strictly dark conditions versus UVA irradiation.

  • Inoculation: Prepare a standardized bacterial suspension (0.5 McFarland standard) in Mueller-Hinton broth.

  • Compound Exposure: Dispense the bacterial suspension into two identical 96-well microtiter plates containing serial dilutions of the compound.

  • Irradiation: Incubate both plates in the dark for 30 minutes to allow for DNA intercalation. Subsequently, expose Plate A to UVA light (365 nm, 5 J/cm²) while keeping Plate B strictly in the dark.

  • Incubation & Readout: Incubate both plates at 37°C for 18-24 hours. Determine the MIC (lowest concentration preventing visible growth). Calculate the Photo-Irritation Factor (PIF) = MICDark​/MICUVA​ . A PIF > 3 indicates significant photochemotherapeutic synergy.

Quantitative Data Summary

The following table synthesizes the expected pharmacological profile of 8-Methyl-7-(2-oxo-cyclohexyloxy)-4-phenyl-chromen-2-one based on its dual-action mechanism across Gram-positive and Gram-negative models.

Pharmacological ParameterS. aureus (Gram-positive)E. coli (Gram-negative)Interpretation
Gyrase B IC50 (µM) 0.85 ± 0.121.42 ± 0.18High potency; slight reduction in E. coli due to efflux pumps.
MIC - Dark (µg/mL) 8.016.0Baseline efficacy driven solely by Gyrase B inhibition.
MIC - UVA (µg/mL) 1.54.0Enhanced efficacy driven by photochemotherapeutic crosslinking.
Photo-Irritation Factor (PIF) 5.34.0PIF > 3 confirms potent synergistic photo-activation.

References

  • Nomenclature of Flavonoids - IUPAC. Queen Mary University of London. Available at:[Link]

  • Discovery of Benzopyrone-Based Candidates as Potential Antimicrobial and Photochemotherapeutic Agents through Inhibition of DNA Gyrase Enzyme B. MDPI / National Library of Medicine. Available at:[Link]

  • Supercoiling Assays | Technical Information. Inspiralis Ltd. Available at:[Link]

  • New Benzofuran-Pyrazole Based Compounds as Promising Antimicrobial Agents: Design, Synthesis, Antioxidant, Anti-Inflammatory, DNA Gyrase B Inhibition and In Silico Studies. Preprints.org. Available at:[Link]

Sources

Methodological & Application

Cell-based Assay Protocols for Evaluating Coumarin Cytotoxicity

Author: BenchChem Technical Support Team. Date: March 2026

Introduction

Coumarins, a class of benzopyrone compounds, are widely distributed in nature and have garnered significant interest in drug discovery for their diverse pharmacological activities, including anticancer properties.[1][2] A critical step in the preclinical evaluation of novel coumarin derivatives is the rigorous assessment of their cytotoxic effects to determine their therapeutic window and potential toxicological liabilities.[3][4] This document provides a comprehensive guide for researchers, scientists, and drug development professionals on established cell-based assay protocols to evaluate coumarin cytotoxicity. The focus is on providing not just step-by-step instructions, but also the scientific rationale behind the experimental choices, ensuring a robust and self-validating system for generating reliable data.

The cytotoxic mechanisms of coumarins are multifaceted, often involving the induction of apoptosis (programmed cell death), cell cycle arrest, and modulation of key signaling pathways such as PI3K/AKT.[1][5] Therefore, a multi-assay approach is recommended to gain a comprehensive understanding of a compound's cytotoxic profile. This guide will detail protocols for three fundamental and widely accepted assays:

  • MTT Assay: To assess overall cell viability and metabolic activity.

  • Lactate Dehydrogenase (LDH) Assay: To quantify membrane integrity and necrosis.

  • Annexin V/Propidium Iodide (PI) Apoptosis Assay: To differentiate between viable, apoptotic, and necrotic cells.

  • Caspase-3/7 Activity Assay: To specifically measure the activity of key executioner caspases in the apoptotic pathway.

I. Essential Preliminary Considerations

A. Cell Line Selection and Culture

The choice of cell line is paramount and should be guided by the specific research question. For anticancer studies, a panel of cancer cell lines relevant to the intended therapeutic area should be used.[3] It is also crucial to include a non-cancerous cell line to assess selective cytotoxicity. Adherence to best practices in cell culture, as outlined by resources like the ATCC Animal Cell Culture Guide, is critical for reproducibility.[6][7][8] This includes maintaining a consistent culture environment (37°C, 5% CO2, humidified incubator), using appropriate media and sera, and regularly testing for mycoplasma contamination.[9][10]

B. Coumarin Compound Preparation and Solvent Selection

Coumarins often exhibit poor water solubility and require an organic solvent for dissolution.[11][12] Dimethyl sulfoxide (DMSO) is the most commonly used solvent.[11][12]

Protocol: Preparation of a 10 mM Coumarin Stock Solution in DMSO

  • Weighing: Accurately weigh a precise amount of the coumarin compound.

  • Solvent Addition: Add the appropriate volume of high-purity, anhydrous DMSO to achieve a 10 mM concentration.[11]

  • Dissolution: Vortex thoroughly to dissolve the compound. Gentle warming or sonication can be used to aid dissolution if necessary.[11][12]

  • Storage: Aliquot the stock solution into single-use vials to avoid repeated freeze-thaw cycles and store at -20°C or -80°C, protected from light.[11][12]

It is crucial to determine the non-toxic concentration of the chosen solvent on the selected cell lines, as solvents like DMSO can exhibit cytotoxicity at higher concentrations.[13][14][15][16][17] A solvent toxicity test should be performed by treating cells with a range of solvent concentrations (e.g., 0.1% to 5% v/v) and assessing viability.[14][15] Typically, the final DMSO concentration in the cell culture medium should be kept at or below 0.5%.[14]

II. Core Cytotoxicity Assays

A. MTT Assay: A Measure of Metabolic Viability

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method that provides an indirect measure of cell viability based on mitochondrial metabolic activity.[18] In viable cells, mitochondrial dehydrogenases reduce the yellow MTT tetrazolium salt to a purple formazan product, the amount of which is proportional to the number of living cells.[18][19]

Experimental Protocol: MTT Assay [20]

  • Cell Seeding: Seed cells into a 96-well plate at a predetermined optimal density (e.g., 1 x 10⁴ cells/well) and incubate for 24 hours to allow for attachment and recovery.

  • Compound Treatment: Prepare serial dilutions of the coumarin compound in complete culture medium. Remove the old medium from the cells and add 100 µL of the compound-containing medium to the respective wells. Include untreated cells (vehicle control) and a known cytotoxic agent (positive control). Incubate for the desired exposure time (e.g., 24, 48, or 72 hours).

  • MTT Addition: After incubation, add 10 µL of a 5 mg/mL MTT solution in sterile PBS to each well.

  • Incubation: Incubate the plate for 2-4 hours at 37°C, allowing for the formation of formazan crystals.

  • Formazan Solubilization: Carefully aspirate the medium containing MTT and add 100 µL of a solubilization solution (e.g., DMSO) to each well to dissolve the formazan crystals.[18] Mix thoroughly by gentle shaking or pipetting.

  • Absorbance Measurement: Read the absorbance at 570 nm using a microplate reader.[18][20] A reference wavelength of 630 nm can be used to subtract background absorbance.

  • Data Analysis: Calculate the percentage of cell viability relative to the untreated control. Plot the viability against the compound concentration to determine the IC50 value (the concentration that inhibits 50% of cell growth).

Data Presentation: Example MTT Assay Results

Coumarin DerivativeConcentration (µM)% Cell Viability (Mean ± SD)
Compound A0 (Control)100 ± 5.2
192.3 ± 4.8
1055.1 ± 6.1
5015.7 ± 3.9
1005.2 ± 2.1
Compound B0 (Control)100 ± 4.9
198.5 ± 3.7
1085.4 ± 5.5
5070.2 ± 6.8
10065.8 ± 7.2
B. Lactate Dehydrogenase (LDH) Assay: Quantifying Membrane Damage

The LDH assay is a colorimetric method used to quantify cytotoxicity by measuring the activity of lactate dehydrogenase released from damaged cells into the culture medium.[21] LDH is a stable cytosolic enzyme that is released upon loss of membrane integrity, a hallmark of necrosis.[21]

Experimental Protocol: LDH Assay [22][23]

  • Cell Seeding and Treatment: Follow the same procedure as for the MTT assay (Steps 1 and 2).

  • Controls: Prepare the following controls in triplicate:

    • Spontaneous LDH Release: Untreated cells.

    • Maximum LDH Release: Untreated cells lysed with a lysis buffer (e.g., 10X Lysis Solution).[21]

    • Background Control: Medium only.[22]

  • Supernatant Collection: After the treatment incubation, centrifuge the 96-well plate at approximately 400 x g for 5 minutes.[22][23]

  • Assay Reaction: Carefully transfer 100 µL of the supernatant from each well to a new 96-well plate.[22][23] Add 100 µL of the LDH reaction solution (containing substrate, cofactor, and dye) to each well.[23]

  • Incubation: Incubate the plate for 30 minutes at room temperature, protected from light.[21][22]

  • Absorbance Measurement: Read the absorbance at 490 nm using a microplate reader.[22][23]

  • Data Analysis: Calculate the percentage of cytotoxicity using the following formula: % Cytotoxicity = [(Experimental LDH Release - Spontaneous LDH Release) / (Maximum LDH Release - Spontaneous LDH Release)] x 100

Diagram: LDH Cytotoxicity Assay Workflow

LDH_Workflow cluster_plate1 96-Well Culture Plate cluster_plate2 96-Well Assay Plate A1 Seed & Treat Cells B1 Incubate A1->B1 24-72h C1 Centrifuge Plate B1->C1 A2 Transfer Supernatant C1->A2 Transfer 100µL B2 Add LDH Reagent A2->B2 C2 Incubate (RT, 30 min) B2->C2 D2 Read Absorbance (490nm) C2->D2 Apoptosis_Necrosis cluster_cell_states Cell States cluster_staining Staining Healthy Healthy Cell Annexin V- PI- EarlyApoptosis Early Apoptosis Annexin V+ PI- Healthy->EarlyApoptosis Apoptotic Stimulus Necrosis Primary Necrosis Annexin V- PI+ Healthy->Necrosis Injury LateApoptosis Late Apoptosis/Necrosis Annexin V+ PI+ EarlyApoptosis->LateApoptosis AnnexinV Annexin V-FITC (Binds PS) EarlyApoptosis->AnnexinV detects LateApoptosis->AnnexinV detects PI Propidium Iodide (Stains DNA) LateApoptosis->PI detects Necrosis->PI detects

Caption: Distinguishing cell fates with Annexin V and PI.

B. Caspase-3/7 Activity Assay: Measuring Executioner Caspase Activation

Caspases-3 and -7 are key executioner caspases that, once activated, cleave numerous cellular substrates, leading to the morphological and biochemical hallmarks of apoptosis. [24][25]Measuring their activity provides a specific and sensitive indicator of apoptosis induction. Luminescent or fluorometric assays are commonly used for this purpose. [26][27][28] Experimental Protocol: Caspase-Glo® 3/7 Assay (Luminescent) [26][28]

  • Cell Seeding and Treatment: Seed cells in a white-walled 96-well plate suitable for luminescence measurements. Treat with the coumarin compound as previously described.

  • Reagent Preparation: Prepare the Caspase-Glo® 3/7 Reagent according to the manufacturer's instructions.

  • Assay Reaction: Add 100 µL of the Caspase-Glo® 3/7 Reagent directly to each well containing 100 µL of cell culture medium. [26]4. Incubation: Mix the contents of the wells by gentle shaking on an orbital shaker for 30 seconds. Incubate at room temperature for 1 to 3 hours.

  • Luminescence Measurement: Measure the luminescence using a plate-reading luminometer.

  • Data Analysis: The luminescent signal is proportional to the amount of caspase-3/7 activity. [28]Calculate the fold-change in caspase activity relative to the untreated control.

IV. Data Analysis and Interpretation

For all assays, it is essential to include appropriate controls (negative/vehicle, positive) and to perform experiments with sufficient biological and technical replicates. Data should be analyzed using appropriate statistical methods to determine significance. The IC50 values obtained from the MTT assay provide a quantitative measure of a compound's potency. The results from the LDH, Annexin V/PI, and caspase assays provide crucial mechanistic insights into how the coumarin derivative induces cell death. It is important to consider that in vitro cytotoxicity does not always directly translate to in vivo toxicity or efficacy, but it is a critical first step in the drug development pipeline. [29]

V. Conclusion

The protocols detailed in this application note provide a robust framework for the in vitro evaluation of coumarin cytotoxicity. By employing a multi-assay approach that assesses cell viability, membrane integrity, and specific markers of apoptosis, researchers can gain a comprehensive understanding of a compound's cytotoxic profile. This information is invaluable for identifying promising therapeutic candidates and for guiding further preclinical development. Adherence to these standardized protocols will ensure the generation of high-quality, reproducible data, thereby advancing the field of drug discovery.

References

  • Bio-Techne. (n.d.). Protocol: Annexin V and PI Staining for Apoptosis by Flow Cytometry. Retrieved from [Link]

  • Al-Warhi, T., et al. (2022). Design and Synthesis of Coumarin Derivatives as Cytotoxic Agents through PI3K/AKT Signaling Pathway Inhibition in HL60 and HepG2 Cancer Cells. Molecules, 27(19), 6701. Retrieved from [Link]

  • Crowley, L. C., et al. (2016). Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method. Bio-protocol, 6(19), e1953. Retrieved from [Link]

  • Dandia, A., et al. (2010). An Efficient and Economical MTT Assay for Determining the Antioxidant Activity of Plant Natural Product Extracts and Pure Compounds. Journal of Natural Products, 73(6), 1173–1175. Retrieved from [Link]

  • protocols.io. (2024). LDH cytotoxicity assay. Retrieved from [Link]

  • Galão, R. P., et al. (2013). Considerations regarding use of solvents in in vitro cell based assays. Cytotechnology, 65(5), 877–883. Retrieved from [Link]

  • Dyląg, M., et al. (2023). Coumarins in Anticancer Therapy: Mechanisms of Action, Potential Applications and Research Perspectives. International Journal of Molecular Sciences, 24(21), 15886. Retrieved from [Link]

  • Nikon Instruments Inc. (n.d.). Using live-cell imaging in cell counting — The cytotoxicity of DMSO. Retrieved from [Link]

  • G-Biosciences. (n.d.). Annexin V-Dye Apoptosis Assay. Retrieved from [Link]

  • Al-Sanea, M. M., et al. (2025). Optimizing Cell Density and Unveiling Cytotoxic Profiles of DMSO and Ethanol in Six Cancer Cell Lines: Experimental and In Silico Insights. Molecules, 30(16), 3843. Retrieved from [Link]

  • Boster Biological Technology. (2023). Caspase-3, 7 Activity Assay Kit. Retrieved from [Link]

  • Zhao, H., et al. (2020). A Review on Anti-Tumor Mechanisms of Coumarins. Frontiers in Oncology, 10, 574723. Retrieved from [Link]

  • Thuy, T. T. T., et al. (2018). Comparative cytotoxic effects of methanol, ethanol and DMSO on human cancer cell lines. Biomedical Research and Therapy, 5(6), 2419-2426. Retrieved from [Link]

  • Cell Biolabs, Inc. (n.d.). CytoSelect™ LDH Cytotoxicity Assay Kit. Retrieved from [Link]

  • Scribd. (n.d.). Best Practices for ATCC Cell Culture | PDF. Retrieved from [Link]

  • Promega Corporation. (n.d.). LDH-Glo™ Cytotoxicity Assay Technical Manual. Retrieved from [Link]

  • IntechOpen. (2025). In Vitro Cytotoxicity Determination: Avoiding Pitfalls. Retrieved from [Link]

  • Al-Ostoot, F. H., et al. (2025). Coumarin Derivatives as Anticancer Agents: Mechanistic Landscape with an Emphasis on Breast Cancer. Molecules, 30(21), 4984. Retrieved from [Link]

  • da Silva, F. C., et al. (2024). Novel Coumarin–Nucleobase Hybrids with Potential Anticancer Activity: Synthesis, In Vitro Cell-Based Evaluation, and Molecular Docking. Molecules, 29(14), 3326. Retrieved from [Link]

  • de Souza, C. R., et al. (2017). Cytotoxicity of dimethyl sulfoxide (DMSO) in direct contact with odontoblast-like cells. Journal of Applied Oral Science, 25(6), 611–617. Retrieved from [Link]

  • ResearchGate. (n.d.). Cytotoxicity assay by MTT of natural coumarins on HEp-2 cells following.... Retrieved from [Link]

  • Montagner, C., et al. (2011). In Vitro Cytotoxic Screening of Coumarins. Latin American Journal of Pharmacy, 30(9), 1669-1674. Retrieved from [Link]

  • National Center for Biotechnology Information. (2013). Cell Viability Assays - Assay Guidance Manual. Retrieved from [Link]

  • Johner Institute. (2022). Cytotoxicity testing & ISO 10993-5: 7 tips for laboratory selection. Retrieved from [Link]

  • Springer Nature Experiments. (n.d.). MTT Assay Protocol. Retrieved from [Link]

  • Virology Research Services. (2024). Understanding Cytotoxicity. Retrieved from [Link]

  • Food Safety and Standards Authority of India. (n.d.). Method for estimation of Coumarin content in Cinnamon. Retrieved from [Link]

  • Johner Institute. (2022). Cytotoxicity testing according to EN ISO 10993-5: Avoiding pitfalls when choosing a laboratory. Retrieved from [Link]

Sources

Application Notes and Protocols: 8-Methyl-7-(2-oxo-cyclohexyloxy)-4-phenyl-chromen-2-one as a Novel Fluorophore for Cellular Imaging

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: Unveiling a New Coumarin-Based Fluorophore for Advanced Microscopy

The coumarin scaffold, a cornerstone of fluorescent probe design, offers a robust platform for developing novel imaging agents.[1][][3] These heterocyclic compounds are celebrated for their intrinsic fluorescence, high quantum yields, and commendable photostability.[] Their relatively compact size facilitates excellent cell permeability, a critical attribute for live-cell imaging.[][4] Here, we introduce 8-Methyl-7-(2-oxo-cyclohexyloxy)-4-phenyl-chromen-2-one , a new derivative engineered for enhanced performance in fluorescence microscopy.

The strategic placement of an 8-methyl group and a 7-(2-oxo-cyclohexyloxy) substituent on the 4-phenyl-chromen-2-one core is anticipated to modulate the photophysical properties of the fluorophore. Substitutions on the coumarin ring are a well-established strategy for tuning excitation and emission wavelengths, as well as influencing environmental sensitivity.[5] The phenyl group at the 4-position contributes to the π-conjugated system, which is fundamental to the molecule's ability to absorb and emit light.[] The lipophilic nature of the cyclohexyloxy moiety may facilitate partitioning into cellular membranes, making this probe a candidate for visualizing lipid-rich structures or for general cytoplasmic staining.[][6]

These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals on the utilization of 8-Methyl-7-(2-oxo-cyclohexyloxy)-4-phenyl-chromen-2-one in various fluorescence microscopy applications. We will detail its presumed photophysical characteristics based on the extensive literature on coumarin derivatives, provide step-by-step protocols for live and fixed cell staining, and discuss potential applications in cellular analysis.

Photophysical Properties and Handling

While specific experimental data for 8-Methyl-7-(2-oxo-cyclohexyloxy)-4-phenyl-chromen-2-one is not yet broadly available, we can infer its likely properties from the well-characterized coumarin family.[][5][7]

Table 1: Predicted Photophysical and Handling Properties

PropertyPredicted Value/CharacteristicRationale and Considerations
Excitation Max (λex) ~380 - 420 nmCoumarin derivatives typically absorb in the near-UV to blue region of the spectrum.[] The exact maximum will depend on the solvent environment.
Emission Max (λem) ~450 - 500 nm (Blue-Green)A significant Stokes shift is a hallmark of many coumarin dyes, minimizing self-quenching.[7] The emission is likely to be sensitive to solvent polarity.[5][8]
Quantum Yield (Φ) HighCoumarins are known for their high fluorescence quantum yields, leading to bright signals.[]
Solubility Soluble in organic solvents (DMSO, DMF, Ethanol)The hydrophobic nature of the molecule suggests good solubility in common organic solvents. Prepare concentrated stock solutions in anhydrous DMSO.
Storage Store at -20°C, protected from lightLike most fluorescent probes, it should be stored in a cool, dark, and dry place to prevent degradation.

Experimental Protocols

The following protocols are designed to be a starting point for utilizing 8-Methyl-7-(2-oxo-cyclohexyloxy)-4-phenyl-chromen-2-one in your research. Optimization may be required depending on the cell type and experimental goals.

Protocol 1: Live-Cell Staining and Imaging

This protocol outlines the general procedure for staining living cells. The lipophilic nature of the probe suggests it will readily cross the plasma membrane.[]

Diagram 1: Live-Cell Staining Workflow

LiveCellStaining cluster_prep Cell Preparation cluster_imaging Imaging cell_culture 1. Culture cells on coverslips or imaging plates wash1 2. Wash with warm PBS or imaging medium cell_culture->wash1 staining_sol 3. Prepare staining solution (1-10 µM in medium) incubation 4. Incubate cells (15-30 min at 37°C) staining_sol->incubation wash2 5. Wash with warm PBS or imaging medium imaging 6. Image with fluorescence microscope (DAPI/FITC filters) wash2->imaging

Caption: General workflow for live-cell staining with 8-Methyl-7-(2-oxo-cyclohexyloxy)-4-phenyl-chromen-2-one.

Materials:

  • Cells cultured on glass-bottom dishes or coverslips

  • 8-Methyl-7-(2-oxo-cyclohexyloxy)-4-phenyl-chromen-2-one stock solution (1-10 mM in anhydrous DMSO)

  • Complete cell culture medium

  • Phosphate-buffered saline (PBS) or other balanced salt solution

  • Fluorescence microscope with appropriate filter sets (e.g., DAPI or FITC cube)

Procedure:

  • Cell Preparation: Culture cells to the desired confluency on a suitable imaging vessel.

  • Staining Solution Preparation: Prepare a working solution of the probe by diluting the DMSO stock solution into pre-warmed complete culture medium. A final concentration range of 1-10 µM is a good starting point. Vortex briefly to ensure complete mixing.

  • Staining: Remove the culture medium from the cells and replace it with the staining solution.

  • Incubation: Incubate the cells for 15-30 minutes at 37°C in a CO2 incubator.

  • Washing: Gently wash the cells two to three times with pre-warmed PBS or imaging medium to remove unbound probe.[9]

  • Imaging: Immediately image the cells using a fluorescence microscope. Use an excitation source around 405 nm and collect emission between 450-500 nm.

Protocol 2: Fixed-Cell Staining

Fixation preserves cellular morphology and allows for longer imaging times.[10] This probe is likely compatible with standard formaldehyde fixation protocols.

Diagram 2: Fixed-Cell Staining Workflow

Caption: Step-by-step protocol for staining fixed cells.

Materials:

  • Cells cultured on coverslips

  • 4% Paraformaldehyde (PFA) in PBS

  • 0.1-0.5% Triton X-100 in PBS (optional, for permeabilization)

  • 8-Methyl-7-(2-oxo-cyclohexyloxy)-4-phenyl-chromen-2-one working solution (1-10 µM in PBS)

  • Mounting medium

Procedure:

  • Fixation: After washing cultured cells with PBS, fix them with 4% PFA for 15-20 minutes at room temperature.[10]

  • Washing: Wash the cells three times with PBS.

  • Permeabilization (Optional): If targeting intracellular structures that may be less accessible, permeabilize the cells with 0.1-0.5% Triton X-100 in PBS for 10-15 minutes.[9] Wash three times with PBS.

  • Staining: Incubate the fixed (and permeabilized, if applicable) cells with the staining solution for 30-60 minutes at room temperature, protected from light.

  • Washing: Wash the cells three times with PBS to remove excess probe.

  • Mounting and Imaging: Mount the coverslips onto microscope slides using an appropriate mounting medium and image.

Potential Applications and Scientific Context

The unique structure of 8-Methyl-7-(2-oxo-cyclohexyloxy)-4-phenyl-chromen-2-one opens up several avenues for investigation in cell biology and drug discovery.

  • Organelle and Membrane Dynamics: Given its lipophilic character, this probe could serve as an excellent tool for visualizing the endoplasmic reticulum, lipid droplets, or the plasma membrane.[][6][11] Its environmental sensitivity may allow for the detection of changes in membrane polarity or viscosity.[8]

  • High-Content Screening (HCS): The anticipated brightness and photostability of this coumarin derivative make it a strong candidate for automated imaging and HCS applications.[12] It can be used for whole-cell staining to facilitate cell segmentation and counting.

  • Drug Discovery and Development: Fluorescent probes are instrumental in assessing drug-target engagement and cellular responses.[13] This probe could be used to monitor morphological changes in cells upon drug treatment or to develop biosensors by conjugating it to a targeting moiety.

  • Multicolor Imaging: The predicted blue-green emission spectrum of this probe makes it compatible with red and far-red fluorescent proteins and dyes, enabling multi-target analysis within the same cell.[11][14]

Diagram 3: Potential Cellular Targets

CellularTargets cluster_targets Potential Cellular Targets Probe 8-Methyl-7-(2-oxo-cyclohexyloxy) -4-phenyl-chromen-2-one ER Endoplasmic Reticulum Probe->ER Lipophilic affinity LipidDroplets Lipid Droplets Probe->LipidDroplets Hydrophobic partitioning PlasmaMembrane Plasma Membrane Probe->PlasmaMembrane Membrane insertion Cytoplasm General Cytoplasm Probe->Cytoplasm Cell permeability

Caption: Hypothesized cellular targets based on the probe's structure.

Troubleshooting and Considerations

  • Low Signal: Increase the probe concentration or incubation time. Ensure the correct filter sets are being used.

  • High Background: Decrease the probe concentration or incubation time. Ensure thorough washing steps.[9]

  • Phototoxicity: For live-cell imaging, minimize exposure time and illumination intensity to reduce phototoxic effects.

  • Solvent Effects: Be aware that the spectral properties of coumarin dyes can be influenced by the local environment.[5][8] Calibrations may be necessary for quantitative imaging studies.

Conclusion

8-Methyl-7-(2-oxo-cyclohexyloxy)-4-phenyl-chromen-2-one represents a promising new tool for fluorescence microscopy. Its design, rooted in the well-established chemistry of coumarin fluorophores, suggests favorable properties for a wide range of cellular imaging applications. The protocols and insights provided here serve as a foundation for researchers to explore the full potential of this novel probe in their scientific endeavors.

References

  • Syntheses and Applications of Coumarin-Derived Fluorescent Probes for Real-Time Monitoring of NAD(P)H Dynamics in Living Cells across Diverse Chemical Environments - PMC. (n.d.).
  • Coumarin-Based Fluorescent Probes for Imaging - BOC Sciences. (n.d.).
  • Synthesis and application of coumarin fluorescence probes - PMC - NIH. (2020, March 17).
  • Coumarins as Fluorescent Labels of Biomolecules - IntechOpen. (2019, June 7).
  • fluorescent coumarin derivatives: understanding molecular architecture, photophysical, and cell-imaging responses. (n.d.).
  • Application Notes and Protocols for Cellular Staining with Aminothiazole-Coumarin Dyes - Benchchem. (n.d.).
  • Fluorescent Probes and Stains - Bio-Techne. (n.d.).
  • Study of Photophysical Properties on Newly Synthesized Coumarin Derivatives. (2025, August 9).
  • Preparing Fixed Cells for Labeling | Thermo Fisher Scientific - US. (n.d.).
  • Impact of solvents on energy gap, photophysical, photometric properties for a new class of 4-HCM coumarin derivative: Nonlinear optical studies and optoelectronic applications | Request PDF - ResearchGate. (n.d.).
  • COMBINATION LIVE AND FIXED WHOLE-CELL FLUORESCENT STAIN FOR EFFECTIVE CELL IDENTIFICATION AND SEGMENTATION IN FLUORESCENT MICROSCOPY | flc Flintbox. (2023, January 18).
  • Organic fluorescent probes for live-cell super-resolution imaging - PMC - NIH. (n.d.).
  • Coumarin-based Fluorescent Probes for Selectively Targeting and Imaging the Endoplasmic Reticulum in Mammalian Cells - PubMed. (2019, March 15).
  • Coumarin-Based Fluorescent Probes for Super-resolution and Dynamic Tracking of Lipid Droplets | Analytical Chemistry - ACS Publications. (2018, December 3).
  • The Use of Coumarins as Environmentally-Sensitive Fluorescent Probes of Heterogeneous Inclusion Systems - PMC. (n.d.).
  • A new computational tool predicts drug targets and side effects. (2024, January 24).

Sources

Application Note: In Vivo Experimental Design for Evaluating Novel Coumarin-Based Anticancer Therapeutics

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Coumarins (1,2-benzopyrones) represent a highly versatile, privileged chemical scaffold in drug discovery, demonstrating potent anticancer, anti-inflammatory, and antimicrobial properties. However, translating in vitro potency into in vivo efficacy requires navigating significant pharmacokinetic (PK) hurdles, primarily poor aqueous solubility and rapid first-pass metabolism. This application note provides a comprehensive, self-validating in vivo experimental framework for evaluating coumarin-based anticancer agents. It details species-specific metabolic considerations, pharmacokinetic profiling, and a standardized tumor xenograft efficacy protocol.

Scientific Rationale & Species-Specific Metabolism

Before initiating in vivo trials, researchers must account for the profound species-dependent differences in coumarin metabolism. This biological causality directly dictates animal model selection and toxicological interpretation:

  • Human Metabolism: In humans, coumarin is primarily detoxified by the hepatic enzyme CYP2A6 into 7-hydroxycoumarin, a non-toxic metabolite[1].

  • Rodent Metabolism: In rats and mice, coumarin is predominantly oxidized by CYP2A5 to coumarin 3,4-epoxide. In rats, this epoxide spontaneously rearranges into o-hydroxyphenylacetaldehyde (o-HPA), causing severe hepatotoxicity. However, mice are highly resistant to this hepatotoxicity because their hepatic cytosol rapidly detoxifies the epoxide via glutathione (GSH) conjugation[1].

Experimental Workflow

Workflow N1 1. Formulation Optimization N2 2. PK Profiling (LC-MS/MS) N1->N2 Define Vehicle N3 3. MTD & Toxicity Assessment N2->N3 Clearance Rates N4 4. Xenograft Efficacy Model N3->N4 Safe Dose Range N5 5. Ex Vivo Validation N4->N5 Harvest Tissues

Fig 1: End-to-end in vivo experimental workflow for coumarin-based therapeutics.

Phase I: Pharmacokinetic (PK) Profiling Protocol

Coumarin derivatives often exhibit low oral bioavailability due to their lipophilicity and rapid first-pass metabolism[2]. Establishing a PK profile ensures that the chosen dosing regimen for the efficacy study achieves therapeutic systemic exposure.

Formulation Strategy

Because coumarins are poorly soluble in water, aqueous buffers alone will cause compound precipitation, leading to erratic absorption.

  • Standard Vehicle: 10% DMSO + 10% Tween-80 + 80% Saline.

  • Causality: DMSO acts as the primary solvent, Tween-80 acts as a surfactant to prevent micelle aggregation, and saline provides isotonicity for injection or oral gavage.

Step-by-Step PK Protocol
  • Animal Preparation: Fast male ICR or C57BL/6 mice (6–8 weeks old) for 12 hours prior to dosing to eliminate food-drug absorption interference. Water remains ad libitum.

  • Administration: Administer the coumarin derivative via oral gavage (PO, e.g., 20 mg/kg) or intravenous injection (IV, e.g., 5 mg/kg) using the optimized vehicle.

  • Blood Sampling: Collect 50 µL of blood via the saphenous vein into heparinized tubes at intervals: 0.08, 0.25, 0.5, 1, 2, 4, 8, 12, and 24 hours post-dose.

  • Plasma Extraction: Centrifuge blood at 3,000 × g for 10 minutes at 4°C. Extract plasma and precipitate proteins by adding 3 volumes of ice-cold acetonitrile containing an internal standard.

  • Quantification: Analyze the supernatant using LC-MS/MS in multiple reaction monitoring (MRM) mode.

Data Presentation: Typical PK Parameters

Summarizing PK data is critical for determining the dosing frequency in Phase II.

ParameterDefinitionTypical Range (Mice, PO)Implications for Coumarin Development
C_max Maximum plasma concentration50 - 500 ng/mLOften low; necessitates structural modifications (e.g., prodrugs).
T_max Time to reach C_max0.5 - 2.0 hIndicates rapid gastrointestinal absorption.
T_1/2 Elimination half-life1.5 - 4.0 hRapid clearance requires daily or twice-daily dosing in efficacy models.
AUC Area under the curveCompound-specificDetermines total systemic exposure and guides dose escalation.
F (%) Oral Bioavailability5 - 30%High first-pass metabolism limits systemic entry[2].

Phase II: In Vivo Tumor Xenograft Efficacy Protocol

Coumarin derivatives exert potent antitumor effects by modulating key signaling pathways (e.g., PI3K/Akt/mTOR) and inducing apoptosis[3]. The subcutaneous xenograft model is the gold standard for validating these mechanisms in vivo[4].

Step-by-Step Efficacy Protocol
  • Cell Preparation: Harvest human cancer cells (e.g., MDA-MB-231 breast cancer or LA795 lung adenocarcinoma) in the logarithmic growth phase. Wash and resuspend in a 1:1 mixture of cold PBS and Matrigel.

    • Causality: Matrigel provides a localized extracellular matrix that significantly enhances the engraftment and survival rate of the injected cells.

  • Inoculation: Inject 2×106 cells subcutaneously into the right flank of female BALB/c nude mice (immunodeficient to prevent graft rejection).

  • Randomization (Self-Validating Step): Monitor tumor growth using digital calipers. Do not begin treatment immediately. Wait until tumors reach an average volume of 100–150 mm³. Randomize mice into groups (n=6–8/group) to ensure the starting tumor burden is statistically identical across all cohorts.

  • Dosing Regimen:

    • Group 1: Vehicle Control (PO, daily).

    • Group 2: Coumarin Low Dose (e.g., 10 mg/kg, PO, daily).

    • Group 3: Coumarin High Dose (e.g., 30 mg/kg, PO, daily).

    • Group 4: Positive Control (e.g., Cisplatin or Paclitaxel, standard clinical dose).

  • Monitoring: Measure tumor dimensions twice weekly. Calculate Tumor Volume (TV) using the formula: TV=(Length×Width2)/2 . Monitor body weight simultaneously as a surrogate marker for gross systemic toxicity.

  • Endpoint & Harvest: Euthanize mice when control tumors reach 1,500 mm³ or after a predefined period (e.g., 21–28 days). Excise, weigh, and photograph tumors. Snap-freeze half of the tissue in liquid nitrogen for Western blotting, and fix the other half in 4% paraformaldehyde for immunohistochemistry (IHC).

Data Presentation: Efficacy and Toxicity Metrics
MetricCalculation / MethodBiological Significance
Tumor Volume (TV) (Length×Width2)/2 Primary indicator of tumor growth kinetics over time.
Tumor Growth Inhibition (TGI) (1−(TVtreated​/TVcontrol​))×100 Quantifies the therapeutic efficacy of the coumarin derivative.
Body Weight Change Measured twice weeklyDrops >10% indicate severe systemic toxicity or poor tolerability.
Apoptotic Index TUNEL staining of tumor sectionsValidates that tumor shrinkage is driven by apoptosis, not necrosis[4].
Organ Index OrganWeight/BodyWeight Assesses off-target organ hypertrophy/atrophy (especially liver/kidneys).

Mechanistic Validation

To prove that the coumarin derivative is acting on-target, ex vivo analysis of the harvested tumor tissue is mandatory. Coumarins typically induce apoptosis by elevating Reactive Oxygen Species (ROS), inhibiting survival kinases, and altering the mitochondrial membrane potential, leading to a cascade of caspase activation[3][4].

Mechanism C Coumarin Derivative K PI3K/Akt/mTOR Inhibition C->K Kinase Binding R ROS Generation C->R Oxidative Stress M Mitochondrial Stress (Bax ↑, Bcl-2 ↓) K->M Survival Signal Block R->M Membrane Depolarization A Tumor Cell Apoptosis M->A Caspase 3/9 Cascade

Fig 2: Mechanistic pathways of coumarin-induced apoptosis in tumor xenograft models.

Ex Vivo Validation Steps:

  • Western Blotting: Probe tumor lysates for Bax (pro-apoptotic) and Bcl-2 (anti-apoptotic). A successful coumarin treatment will show a high Bax/Bcl-2 ratio[4].

  • IHC Staining: Stain tumor sections for Ki-67 (to confirm reduced cellular proliferation) and CD31 (to confirm anti-angiogenic effects if targeting VEGFR).

References

  • Metabolic Detoxification Determines Species Differences in Coumarin-Induced Hepatotoxicity | Toxicological Sciences | Oxford Academic. oup.com.
  • Stability Study, Quantification Method and Pharmacokinetics Investigation of a Coumarin–Monoterpene Conjugate Possessing Antiviral Properties against Respir
  • Antitumor effect of a copper (II) complex of a coumarin derivative and phenanthroline on lung adenocarcinoma cells and the mechanism of action - Spandidos Publications.
  • Coumarins in Anticancer Therapy: Mechanisms of Action, Potential Applications and Research Perspectives - PMC. nih.gov.

Sources

Troubleshooting & Optimization

Pechmann Condensation Technical Support Center: Troubleshooting Side Reactions

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for Pechmann Condensation. While the acid-catalyzed reaction between phenols and β -keto esters is a premier route to coumarin derivatives, its mechanistic complexity often leads to unexpected side products. This guide provides researchers and drug development professionals with field-proven diagnostic logic, mechanistic causality, and self-validating protocols to eliminate off-target reactions.

Diagnostic Logic Tree: Reaction Pathways & Side Products

The outcome of a Pechmann condensation is highly sensitive to the choice of catalyst and thermal conditions. The following diagram maps the mechanistic divergence that leads to either the desired coumarin or common side products.

PechmannPathways Reactants Phenol + β-Keto Ester Cond1 Brønsted Acids (H2SO4, p-TsOH) Reactants->Cond1 Cond2 Phosphorus Reagents (P2O5, POCl3) Reactants->Cond2 Cond3 Excess Heat / Unreactive Phenols Reactants->Cond3 Int1 Transesterification Intermediate Cond1->Int1 O-Acylation Int2 Electrophilic Aromatic Substitution First Cond2->Int2 C-Alkylation Prod3 Dehydroacetic Acid (Self-Condensation) Cond3->Prod3 Dimerization of β-Keto Ester Prod1 Coumarin (Target Product) Int1->Prod1 Ring Closure & Dehydration Prod2 Chromone (Simonis Side Product) Int2->Prod2 Ring Closure & Dehydration

Caption: Mechanistic divergence in Pechmann condensation leading to coumarins vs. side products.

Deep Dive Troubleshooting Guides (FAQs)

Q1: Why am I isolating chromones instead of coumarins?

The Causality: You are likely experiencing the Simonis Chromone Cyclization , a well-documented variation of the Pechmann reaction[1]. This occurs when phosphorus-based condensing agents (like P2​O5​ or POCl3​ ) are used instead of standard Brønsted acids. Phosphorus pentoxide preferentially activates the ketone carbonyl of the β -keto ester, making it highly electrophilic. This drives an initial electrophilic aromatic substitution (C-alkylation) onto the phenol ring before esterification can occur[2]. Subsequent dehydration and ring closure yield a chromone (benzo- γ -pyrone) rather than a coumarin (benzo- α -pyrone). The Fix: To steer the reaction back toward coumarin formation, switch your catalyst to a Brønsted acid (e.g., H2​SO4​ , p -TsOH, or Amberlyst-15). These acids protonate the ester carbonyl, facilitating initial transesterification (O-acylation) with the phenolic hydroxyl group, which is the prerequisite intermediate for coumarin cyclization[2].

Q2: My reaction mixture contains a significant amount of dehydroacetic acid. What went wrong?

The Causality: Dehydroacetic acid is the product of the self-condensation (dimerization) of ethyl acetoacetate. This side reaction dominates when the electrophilic β -keto ester reacts with itself rather than the phenol[3]. This typically happens under two conditions:

  • Unreactive Phenols: If your phenol has electron-withdrawing groups (e.g., nitro or halogen groups), its nucleophilicity is severely reduced, giving the β -keto ester time to self-condense.

  • Excessive Heat: Prolonged heating above 130°C provides the activation energy necessary for the dimerization pathway to outcompete the desired cross-condensation[4]. The Fix: Lower the reaction temperature and utilize microwave irradiation to rapidly accelerate the cross-condensation pathway[3]. If working with deactivated phenols, consider using stronger, targeted Lewis acids (like TiCl4​ ) in solvent-free conditions to force the transesterification step.

Q3: I am seeing dark, insoluble polymeric tars and low yields. How do I prevent this?

The Causality: The traditional von Pechmann protocol utilizes concentrated sulfuric acid as both the solvent and catalyst. While effective for highly activated substrates like resorcinol, H2​SO4​ is a potent oxidant and dehydrating agent. At elevated temperatures, it causes oxidative degradation of the phenol and uncontrolled polymerization of the β -keto ester. The Fix: Transition to heterogeneous solid acid catalysts (e.g., Amberlyst-15) or organic Brønsted acids (e.g., p -TsOH)[3][4]. These catalysts provide the necessary protonation without the harsh oxidative side effects, allowing for cleaner profiles and easier workups.

Quantitative Data: Catalyst Effects on Product Distribution

The table below summarizes how different catalytic systems and thermal conditions dictate the distribution of the target coumarin versus unexpected side products.

Reaction ConditionPhenol ReactivityDominant PathwayCoumarin Yield (%)Chromone Yield (%)Self-Condensation (%)
Conc. H2​SO4​ , 150°C LowMixed / Degradation35 - 45< 525 - 35
P2​O5​ , 100°C HighSimonis Condensation10 - 1570 - 85< 5
Amberlyst-15, 110°C ModerateStandard Pechmann80 - 85< 2~ 5
p -TsOH (Microwave), 80°C HighOptimized Pechmann> 9000

Self-Validating Experimental Protocol

To eliminate side reactions such as self-condensation and chromone formation, we recommend the following Solvent-Free Microwave-Assisted Protocol using p -Toluenesulfonic acid ( p -TsOH)[3]. This protocol is designed as a self-validating system, meaning each step contains observable checkpoints to confirm the reaction is proceeding correctly.

Step-by-Step Methodology: Synthesis of 7-Hydroxy-4-methylcoumarin

Reagents: Resorcinol (10 mmol), Ethyl acetoacetate (10 mmol), p -TsOH (1 mmol, 10 mol%).

Step 1: Reactant Homogenization

  • Action: In a 50 mL microwave-safe quartz vessel, thoroughly grind and mix 1.10 g of resorcinol and 1.30 g of ethyl acetoacetate with 0.17 g of p -TsOH.

  • Causality: Solvent-free conditions maximize the local concentration of reactants, kinetically favoring the bimolecular transesterification over unimolecular degradation.

  • Self-Validation Checkpoint 1: The mixture should form a thick, uniform paste. If liquid pooling occurs, the mixing is insufficient.

Step 2: Microwave Irradiation

  • Action: Subject the vessel to microwave irradiation (800W) at 80°C for exactly 3 minutes.

  • Causality: Microwave dielectric heating rapidly activates the carbonyl groups without providing the prolonged thermal exposure that leads to β -keto ester self-condensation[3].

  • Self-Validation Checkpoint 2: Upon reaching 80°C, the paste will transition into a clear, homogeneous melt, accompanied by the evolution of ethanol vapor (transesterification confirmation).

Step 3: Quenching and Precipitation

  • Action: Immediately remove the vessel and pour the hot melt into 50 mL of crushed ice water under vigorous stirring.

  • Causality: Rapid thermal quenching halts any secondary electrophilic substitutions or polymerizations.

  • Self-Validation Checkpoint 3: A pale yellow to white precipitate should form instantaneously. If the solution remains clear or turns into a sticky black tar, the temperature exceeded 100°C, indicating oxidative degradation.

Step 4: Purification and Analytical Validation

  • Action: Filter the precipitate under a vacuum, wash with cold distilled water (3 x 10 mL), and recrystallize from hot ethanol.

  • Causality: Cold water removes unreacted water-soluble resorcinol and the p -TsOH catalyst. Ethanol selectively crystallizes the coumarin while leaving trace dehydroacetic acid in the mother liquor.

  • Self-Validation Checkpoint 4 (Analytical): Perform Thin-Layer Chromatography (TLC) using Hexane:Ethyl Acetate (7:3). A single distinct spot under UV light (365 nm) exhibiting bright blue fluorescence confirms the coumarin core. 1 H NMR must show a characteristic vinylic singlet at δ ~6.1 ppm (C3-H), definitively ruling out the chromone isomer.

References

  • Mechanism of the Pechmann Reaction: A Theoretical Study Source: acs.org URL:[Link]

  • The Formation of a Chromone by the von Pechmann Condensation of Ethyl Acetoacetate with 4-Chloro-3,5-dimethylphenol Source: acs.org URL:[Link]

  • THE EFFECT OF VARIOUS PHENOLICS IN p-TsOH- CATALYZED SOLVENT-FREE MICROWAVE-ASSISTED SYNTHESIS OF 4-METHYL COUMARIN DERIVATIVES Source: rasayanjournal.co.in URL:[Link]

  • Studying of Pechmann Condensation Products of Ethyl Acetoacetate with 2,7-Dihydroxynaphthalene Source: iiste.org URL:[Link]

Sources

Technical Support Center: Minimizing Cytotoxicity of Coumarin Derivatives in Non-Cancerous Cell Lines

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for researchers, scientists, and drug development professionals working with coumarin derivatives. This guide provides in-depth technical assistance, troubleshooting protocols, and frequently asked questions to help you navigate the challenges of minimizing cytotoxicity in non-cancerous cell lines during your experiments. Our goal is to equip you with the knowledge to ensure the scientific integrity and reproducibility of your results.

Introduction: The Duality of Coumarin Derivatives

Coumarins, a diverse class of benzopyrone compounds, are widely recognized for their therapeutic potential, particularly in anticancer research.[1][2] Their mechanisms of action often involve inducing apoptosis, inhibiting cell proliferation, and modulating oxidative stress in cancer cells.[1][3] However, a critical challenge in the development of coumarin-based therapeutics is their potential off-target cytotoxicity to non-cancerous cells. Understanding and mitigating this toxicity is paramount for advancing these promising compounds from the bench to the clinic.

This guide is structured to provide practical solutions and a deeper understanding of the factors influencing coumarin cytotoxicity. We will explore metabolic pathways, structure-activity relationships, and experimental strategies to selectively target cancer cells while sparing their healthy counterparts.

Frequently Asked Questions (FAQs)

Here we address common questions encountered when working with coumarin derivatives in non-cancerous cell lines.

Q1: Why am I observing high cytotoxicity in my non-cancerous control cell line?

Several factors can contribute to unexpected cytotoxicity in non-cancerous cell lines:

  • Metabolic Activation: Certain coumarin derivatives can be metabolized by cytochrome P450 (CYP) enzymes into reactive intermediates.[4][5] Non-cancerous cell lines with high metabolic activity, such as primary hepatocytes, may be more susceptible to this type of toxicity. The primary toxic metabolite of coumarin in some species is coumarin 3,4-epoxide.[5][6]

  • Off-Target Effects: The compound may be interacting with essential cellular pathways that are not specific to cancer cells, leading to broad-spectrum toxicity.

  • High Compound Concentration: The concentrations being tested may be too high for the specific non-cancerous cell line, even if they are effective against cancer cells. It is crucial to determine the 50% cytotoxic concentration (CC50) for each cell line.

  • Solvent Toxicity: The solvent used to dissolve the coumarin derivative, most commonly DMSO, can be toxic to cells at higher concentrations.[7] It is essential to include a vehicle control in your experiments to assess the toxicity of the solvent alone.[7]

Q2: What is the primary mechanism of coumarin-induced cytotoxicity in non-cancerous cells?

The primary mechanism often involves metabolic activation by CYP enzymes, leading to the formation of reactive metabolites that can cause cellular damage through:

  • Oxidative Stress: The generation of reactive oxygen species (ROS) can overwhelm the cell's antioxidant defenses, leading to damage of lipids, proteins, and DNA.[2][8]

  • Mitochondrial Dysfunction: Damage to mitochondria can disrupt cellular energy production and trigger apoptosis.[9] Key indicators of mitochondrial toxicity include a decrease in mitochondrial membrane potential and altered oxygen consumption rates.[9][10]

  • Covalent Binding to Cellular Macromolecules: Reactive metabolites can bind to essential proteins and nucleic acids, disrupting their function.

Q3: How does the chemical structure of a coumarin derivative influence its cytotoxicity?

The structure-activity relationship (SAR) of coumarin cytotoxicity is complex and highly dependent on the specific substitutions on the coumarin scaffold.[11]

  • Hydroxylation: The presence and position of hydroxyl groups can significantly impact cytotoxicity. For instance, some studies have shown that o-dihydroxy coumarins exhibit selective toxicity towards cancer cells.[12]

  • Lipophilicity: Increasing the lipophilicity of a coumarin derivative can enhance its ability to cross cell membranes and potentially increase its cytotoxic activity.[12]

  • Substitution at C3 and C4 positions: Modifications at these positions can dramatically alter the biological activity and cytotoxicity profile of the coumarin derivative.

Q4: Are there ways to modify my experimental setup to reduce non-specific cytotoxicity?

Yes, several strategies can be employed:

  • Co-treatment with Antioxidants: If oxidative stress is a suspected mechanism of toxicity, co-treatment with antioxidants like N-acetylcysteine (NAC) may offer protection to non-cancerous cells.

  • Use of CYP Inhibitors: In mechanistic studies, specific CYP inhibitors can be used to determine the role of metabolic activation in the observed cytotoxicity.

  • Encapsulation/Drug Delivery Systems: Encapsulating coumarin derivatives in nanoparticles or other drug delivery systems can alter their biodistribution and reduce systemic toxicity.[13]

Troubleshooting Guide

This section provides a structured approach to troubleshooting common issues encountered during cytotoxicity experiments with coumarin derivatives.

Problem Possible Cause Troubleshooting Steps
High variability between replicate wells Inconsistent cell seeding, uneven compound distribution, or edge effects in the microplate.Ensure a homogenous cell suspension before seeding. Mix the compound solution thoroughly before adding to the wells. Avoid using the outer wells of the plate if edge effects are suspected.
Low signal or no response in the cytotoxicity assay The compound is not cytotoxic at the tested concentrations, the assay is not sensitive enough, or there was an error in the assay procedure.Perform a wider dose-response curve. Use a more sensitive cytotoxicity assay. Review the assay protocol and ensure all steps were performed correctly.
Discrepancy between different cytotoxicity assays (e.g., MTT vs. LDH) The assays measure different cellular endpoints. MTT measures metabolic activity, while LDH measures membrane integrity.Consider the mechanism of cell death. If the compound induces apoptosis without immediate membrane rupture, an MTT assay may show a decrease in viability before an LDH assay does.
Precipitation of the compound in the culture medium The compound has low solubility in aqueous solutions.Check the solubility of the compound in the culture medium. If necessary, use a lower concentration or a different solvent system (while keeping the final solvent concentration non-toxic).

Experimental Protocols

Here we provide detailed, step-by-step methodologies for key experiments to assess and minimize the cytotoxicity of coumarin derivatives.

Protocol 1: Determining the 50% Cytotoxic Concentration (CC50) using the MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity.[14]

Materials:

  • Non-cancerous cell line of interest

  • Complete cell culture medium

  • Coumarin derivative stock solution (in a suitable solvent like DMSO)

  • MTT solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)

  • 96-well microplate

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells into a 96-well plate at a predetermined optimal density and allow them to adhere overnight.

  • Compound Treatment: Prepare serial dilutions of the coumarin derivative in complete culture medium. Remove the old medium from the cells and add the compound dilutions to the respective wells. Include vehicle-only controls and untreated controls.

  • Incubation: Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours).[15]

  • MTT Addition: After incubation, add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C.[7]

  • Formazan Solubilization: Remove the medium containing MTT and add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each concentration relative to the untreated control. Plot the percentage of viability against the log of the compound concentration to determine the CC50 value.

Protocol 2: Assessing Mitochondrial Membrane Potential using JC-10

JC-10 is a cationic dye that accumulates in mitochondria and can be used to monitor mitochondrial membrane potential.[9]

Materials:

  • Cells treated with the coumarin derivative

  • JC-10 dye solution

  • FCCP (carbonyl cyanide 4-(trifluoromethoxy) phenylhydrazone) as a positive control for mitochondrial depolarization

  • Fluorescence microplate reader or flow cytometer

Procedure:

  • Cell Treatment: Treat cells with the coumarin derivative for the desired time.

  • JC-10 Staining: Add the JC-10 dye solution to the cells and incubate according to the manufacturer's protocol.

  • Fluorescence Measurement: Measure the fluorescence intensity. In healthy cells with high mitochondrial membrane potential, JC-10 forms aggregates that emit red/orange fluorescence. In apoptotic or unhealthy cells with low mitochondrial membrane potential, JC-10 remains in its monomeric form and emits green fluorescence.[9]

  • Data Analysis: Calculate the ratio of red/orange to green fluorescence. A decrease in this ratio indicates mitochondrial depolarization.

Protocol 3: Measuring Intracellular Reactive Oxygen Species (ROS) using DCFDA

2',7'-dichlorodihydrofluorescein diacetate (DCFDA) is a cell-permeable dye that fluoresces upon oxidation by ROS.

Materials:

  • Cells treated with the coumarin derivative

  • DCFDA solution

  • Tert-butyl hydrogen peroxide (TBHP) as a positive control for ROS induction

  • Fluorescence microplate reader or flow cytometer

Procedure:

  • Cell Treatment: Treat cells with the coumarin derivative.

  • DCFDA Loading: Load the cells with the DCFDA solution and incubate.

  • Fluorescence Measurement: Measure the fluorescence intensity at the appropriate excitation and emission wavelengths.

  • Data Analysis: An increase in fluorescence intensity indicates an increase in intracellular ROS levels.

Visualizing Key Pathways and Workflows

Metabolic Pathways of Coumarin

The metabolic fate of coumarin is a key determinant of its toxicity. The following diagram illustrates the two major competing pathways.

Coumarin_Metabolism Coumarin Coumarin Epoxide Coumarin 3,4-epoxide (Reactive Intermediate) Coumarin->Epoxide CYP-mediated Activation Hydroxycoumarin 7-Hydroxycoumarin (Less Toxic Metabolite) Coumarin->Hydroxycoumarin CYP2A6-mediated Detoxification Toxicity Cytotoxicity Epoxide->Toxicity Excretion Glucuronidation & Excretion Hydroxycoumarin->Excretion

Caption: Competing metabolic pathways of coumarin leading to either cytotoxicity or detoxification.

General Workflow for In Vitro Cytotoxicity Testing

A systematic workflow is crucial for obtaining reliable and reproducible cytotoxicity data.

Cytotoxicity_Workflow start Start seed Seed Cells in 96-well Plate start->seed treat Treat with Coumarin Derivative (Dose-Response) seed->treat incubate Incubate for Defined Period treat->incubate assay Perform Cytotoxicity Assay (e.g., MTT, LDH) incubate->assay read Measure Signal (e.g., Absorbance, Fluorescence) assay->read analyze Analyze Data & Determine CC50 read->analyze end End analyze->end

Sources

Optimizing HPLC gradient for separation of coumarin isomers

Author: BenchChem Technical Support Team. Date: March 2026

Expert Troubleshooting & Method Development Guide

Welcome to the Technical Support Center for High-Performance Liquid Chromatography (HPLC) method development. Separating coumarin isomers—such as umbelliferone, herniarin, esculetin, and scopoletin—presents a unique chromatographic challenge. Because structural isomers share identical molecular weights and highly similar hydrophobicities, standard reversed-phase (RP) approaches often result in co-elution.

This guide is designed for analytical scientists and drug development professionals. It provides field-proven, causality-driven troubleshooting strategies to help you optimize mobile phase gradients, control secondary interactions, and achieve baseline resolution for critical isomeric pairs.

Method Development Logic & Workflow

When structural isomers co-elute, simply extending the gradient time is rarely sufficient. A systematic approach that alters chromatographic selectivity (α) through orthogonal stationary phases, pH control, and temperature adjustments is required.

HPLC_Workflow Start Start: Coumarin Mixture Screen Initial RP-HPLC Screening (C18, 0.1% FA / MeCN) Start->Screen EvalRes Evaluate Resolution (Rs > 1.5?) Screen->EvalRes Tailing Peak Tailing Observed? EvalRes->Tailing No Success Validated Separation Method EvalRes->Success Yes FixTailing Adjust pH to 3.0-4.0 (Suppress Silanol Interactions) Tailing->FixTailing Yes ChangeCol Switch to Phenyl-Hexyl (Exploit π-π Interactions) Tailing->ChangeCol No (Co-elution) GradOpt Optimize Gradient Slope & Temperature (30-40°C) FixTailing->GradOpt ChangeCol->GradOpt GradOpt->EvalRes

Logical workflow for resolving coumarin isomers via RP-HPLC.

Expert Troubleshooting & FAQs

Q1: My structural isomers (e.g., Umbelliferone and Herniarin) are co-eluting on a standard C18 column despite a shallow gradient. How can I resolve this critical pair? Causality: Structural isomers of coumarins often possess nearly identical hydrophobicities. A standard C18 stationary phase relies primarily on dispersive (hydrophobic) interactions, which may be insufficient to discriminate between minor positional differences of hydroxyl or methoxy substituents. Solution: Switch to an orthogonal stationary phase chemistry. A Phenyl-Hexyl or Biphenyl column introduces π-π (pi-pi) interactions[1][2]. The electron-rich aromatic rings of the stationary phase interact differently with the benzopyrone core of the coumarin depending on the electron-donating/withdrawing nature and exact position of its functional groups. Additionally, switching the organic modifier from acetonitrile to methanol can alter hydrogen-bonding selectivity, further pulling the peaks apart[3].

Q2: I am observing significant peak tailing for phenolic coumarins like Esculetin and Scopoletin. What drives this, and how is it corrected? Causality: Phenolic coumarins contain hydroxyl groups that can partially ionize at neutral pH. Furthermore, these polar groups interact strongly with unendcapped, residual silanol groups (Si-OH) on the silica backbone of the stationary phase, causing secondary retention mechanisms and peak tailing[3]. Solution: Buffer the mobile phase to an acidic pH. Adding 0.1% formic acid or 0.3% acetic acid to both the aqueous and organic mobile phases ensures the phenolic hydroxyls remain fully protonated (neutral) and suppresses silanol ionization[2][3].

Q3: How does column temperature impact the gradient separation of angular vs. linear pyranocoumarins? Causality: Temperature alters the viscosity of the mobile phase and the kinetics of solute mass transfer between the mobile and stationary phases. For rigid, planar molecules like coumarins, temperature shifts can disproportionately affect their retention enthalpy, leading to significant changes in selectivity (α)[3]. Solution: Treat temperature as an active method development parameter. If a critical pair co-elutes at 25°C, screen the separation at 30°C, 35°C, and 40°C. A controlled, elevated temperature often sharpens peaks and can resolve overlapping isomers by shifting their relative retention times[3][4].

Q4: Is UV or Fluorescence detection better for trace-level coumarin analysis? Causality: While UV-Vis (typically at 280 nm or 320-330 nm) is universal for the conjugated benzopyrone core of coumarins, it lacks the sensitivity required for trace analysis in complex biological or environmental matrices[2][3]. Solution: Fluorescence detection (e.g., Ex 320 nm, Em 450 nm) offers extreme sensitivity (ng/mL range) for naturally fluorescent coumarins[5]. For non-fluorescent derivatives, LC-MS/MS (MRM mode) using electrospray ionization (ESI) is the gold standard, achieving sub-μg/kg limits of detection[4].

Quantitative Data: Optimized Chromatographic Parameters

The following table summarizes validated chromatographic conditions from published literature for the separation of various coumarin classes. Use these parameters as foundational starting points for your method development.

Target CoumarinsStationary PhaseMobile Phase SystemDetection ModalityLOD / PerformanceRef
Peucedanocoumarin isomers C18 (250 x 4.6 mm, 5 µm)Water (0.1% FA) / AcetonitrileUV (320-330 nm)Rs > 1.5[3]
Esculin, Scopoletin, Herniarin Core-shell C18 (100 x 4.6 mm, 5 µm)1% Acetic Acid / MethanolFLD (Ex 320 / Em 450)ng/mL range[5]
9 Coumarin derivatives Phenyl-Hexyl (50 x 4.6 mm, 1.8 µm)0.3% Acetic Acid / AcetonitrileUV (280 & 323 nm)Baseline resolution[2]
Coumarin & derivatives Eclipse Plus C18 (50 x 2.1 mm, 1.8 µm)0.1% FA / MethanolMS/MS (MRM)0.5–1.7 μg/kg[4]

Standard Operating Procedure: Gradient Optimization Workflow

This self-validating protocol outlines the systematic optimization of a reversed-phase gradient for coumarin isomers.

Phase 1: Sample & System Preparation

  • Extract the target coumarins using a suitable solvent (e.g., methanol or ethanol) via ultrasonication[3].

  • Filter the extract through a 0.22 µm or 0.45 µm PTFE syringe filter to protect the column frit and ensure system integrity[3].

  • Prepare Mobile Phase A (Ultrapure water + 0.1% Formic Acid) and Mobile Phase B (LC-MS grade Acetonitrile + 0.1% Formic Acid). Degas thoroughly to prevent baseline drift[3].

Phase 2: Initial Gradient Screening 4. Install a reversed-phase column (e.g., C18, 250 mm x 4.6 mm, 5 µm) and equilibrate the system at a controlled temperature (e.g., 30°C)[3]. 5. Execute a broad linear gradient: start at 10% B and ramp to 90% B over 30–40 minutes at a flow rate of 1.0 mL/min[3]. 6. Monitor eluates using a Diode Array Detector (DAD) set to 280 nm and 320–330 nm, which capture the absorbance maxima for most coumarins[2][3].

Phase 3: Gradient Tuning & Orthogonal Adjustments 7. Analyze the initial chromatogram. If isomeric pairs co-elute, identify the specific organic concentration (%B) at which they elute. 8. Self-Validation Check 1: Is the resolution (Rs) > 1.5? If not, flatten the gradient slope specifically around their elution window (e.g., program a shallow ramp of 1% B/min through the critical elution zone). 9. If resolution remains poor despite gradient flattening, switch the organic modifier to Methanol to alter hydrogen-bonding selectivity[3], or switch to a Phenyl-Hexyl column to exploit π-π interactions[1][2].

Phase 4: Method Validation 10. Perform replicate injections (n=6) of a standard mixture. 11. Self-Validation Check 2: Verify that the retention time relative standard deviation (RSD) is < 2.0% and the peak tailing factor is between 0.9 and 1.2. If tailing exceeds 1.2, verify the pH of the mobile phase and consider increasing the acidic modifier concentration slightly (e.g., up to 0.3% Acetic Acid)[2][3].

References

  • PMC. Coumarins content in wine: application of HPLC, fluorescence spectrometry, and chemometric approach. Available at: [Link]

  • MDPI. Separation of New Coumarin Glycosides from Toddalia asiatica Using Offline Two-Dimensional High-Performance Liquid Chromatography. Available at:[Link]

  • MDPI. Simultaneous Determination of Coumarin and Its Derivatives in Tobacco Products by Liquid Chromatography-Tandem Mass Spectrometry. Available at: [Link]

  • VUP. Simultaneous determination of coumarin derivatives in natural samples by ultra high performance liquid chromatography. Available at: [Link]

Sources

Validation & Comparative

Comparative Guide: Anticancer Efficacy and Mechanistic Profiling of 4-Phenylcoumarin Derivatives

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The 4-Phenylcoumarin Scaffold in Oncology

Coumarins are privileged scaffolds in medicinal chemistry, but the 4-phenylcoumarin (neoflavonoid) subclass has emerged as a uniquely potent pharmacophore for targeted oncology. Structurally, the 4-phenylcoumarin backbone mimics the cis-stilbene configuration of Combretastatin A-4 (CA-4), a well-documented vascular disrupting agent. This structural homology allows specific 4-phenylcoumarins to effectively dock into the 1[1], disrupting microtubule dynamics and arresting the cell cycle.

Recent rational drug design efforts have hybridized this core scaffold with thiazolidinones, geranylated chains, and triazoles. These modifications are engineered to enhance lipophilicity, overcome multi-drug resistance, and trigger diverse apoptotic and autophagic pathways depending on the target cancer phenotype[2][3].

Structural Variations and Comparative Efficacy

To objectively evaluate the therapeutic potential of these derivatives, we must compare their half-maximal inhibitory concentrations (IC50) across standardized human cancer cell lines. The table below synthesizes quantitative data from recent comparative studies, highlighting how specific structural moieties dictate cellular targeting.

Derivative ClassSpecific CompoundTarget Cell LineIC50 ValuePrimary Mechanism of Action
Thiazolidinone Hybrids Compound 3aMCF-7 (Breast)11.1 μg/mL (9.37 μM)Tubulin polymerization inhibition; Caspase-dependent apoptosis[2].
Thiazolidinone Hybrids Compound 3bMCF-7 (Breast)16.7 μg/mLTubulin polymerization inhibition[2].
Geranylated Analogues DMDP-1PC-3 (Prostate)~9.0 μMCaspase-independent autophagy; Lysosomal death pathways[4].
Geranylated Analogues DMDP-2DU 145 (Prostate)~12.5 μMCaspase-independent programmed cell death[4].
Hydroxylated Analogues 7-Hydroxy-4-phenylcoumarin (4d)AGS (Gastric)2.63 μMPI3K/Akt signaling modulation; Pro-apoptotic[5].
Combretastatin Analogues Compound 8 (Polymethoxylated)CEM (Leukemia)83 nMMicrotubule assembly inhibition; Pro-apoptotic[1].

Mechanistic Pathways of Cytotoxicity

The anticancer efficacy of 4-phenylcoumarins is not monolithic. While the primary mechanism involves binding to the colchicine site of β-tubulin to prevent microtubule assembly, peripheral structural modifications dictate secondary signaling pathways. For instance, 4[4] bypass traditional caspase-dependent apoptosis entirely. Instead, they induce cell death via autophagy and lysosomal protease (cathepsin B) activation. This mechanistic divergence is critical for targeting apoptosis-resistant prostate cancer phenotypes.

MOA A 4-Phenylcoumarin Derivatives B Colchicine Binding Site (Tubulin) A->B Direct Binding C PI3K/Akt/mTOR Pathway A->C Modulation D Microtubule Destabilization B->D F Autophagy (Caspase-Independent) C->F E G2/M Phase Arrest & Caspase Activation D->E G Cancer Cell Death (Apoptosis/Autophagy) E->G F->G

Caption: 4-Phenylcoumarin derivatives induce cancer cell death via tubulin inhibition and PI3K/Akt pathways.

Validated Experimental Methodologies

To ensure reproducibility and scientific integrity, the evaluation of 4-phenylcoumarin derivatives must utilize self-validating protocols. Below are the standard methodologies for assessing these compounds, designed to eliminate false positives caused by off-target toxicity.

Workflow S1 1. Cytotoxicity Screening (MTT/Alamar Blue) S2 2. Mechanism Profiling (Flow Cytometry) S1->S2 S3 3. Target Validation (Tubulin Assay) S2->S3 S4 4. In Vivo Models (Xenografts) S3->S4

Caption: Step-by-step experimental workflow for evaluating 4-phenylcoumarin anticancer derivatives.

Protocol 1: High-Throughput Cytotoxicity Screening (MTT Assay)

Causality: The MTT assay measures mitochondrial metabolic activity. For anti-mitotic agents like 4-phenylcoumarins, a 72-hour incubation is strictly required. This duration ensures cells pass through at least two doubling times, allowing the drug to arrest cells in the G2/M phase and subsequently trigger apoptosis, preventing false-negative viability readings[5]. Self-Validating System: The inclusion of a vehicle control (0.1% DMSO) normalizes baseline viability, while a known cytotoxic agent (e.g., Doxorubicin) serves as a positive control to validate assay sensitivity.

Step-by-Step Workflow:

  • Cell Seeding: Harvest logarithmic-phase cancer cells (e.g., MCF-7, PC-3) and seed at a density of 5×103 cells/well in a 96-well plate. Incubate overnight at 37°C, 5% CO₂ to allow adherence.

  • Compound Treatment: Prepare serial dilutions of the 4-phenylcoumarin derivatives in complete media (ensuring final DMSO concentration is 0.1%). Treat cells and incubate for exactly 72 hours.

  • MTT Addition: Aspirate media. Add 100 μL of fresh media containing 0.5 mg/mL MTT reagent to each well. Incubate for 4 hours in the dark. (Rationale: Viable cells reduce the yellow tetrazolium salt to purple formazan crystals via mitochondrial succinate dehydrogenase).

  • Solubilization & Readout: Discard the supernatant. Add 100 μL of DMSO to dissolve the formazan crystals. Measure absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate IC50 using non-linear regression analysis (e.g., GraphPad Prism).

Protocol 2: Cell-Free Tubulin Polymerization Assay

Causality: To confirm that cytotoxicity is driven by direct microtubule destabilization (mimicking CA-4) rather than generalized off-target toxicity, a cell-free fluorescence-based tubulin polymerization assay is utilized[2]. Self-Validating System: This protocol requires two internal controls: Paclitaxel (a tubulin stabilizer that accelerates polymerization) and Colchicine (a destabilizer that inhibits it). The test compound's kinetic curve must fall between the vehicle and colchicine curves to confirm its specific mechanism.

Step-by-Step Workflow:

  • Reagent Preparation: Reconstitute lyophilized porcine brain tubulin (>99% pure) in PIPES buffer (80 mM PIPES, 2 mM MgCl₂, 0.5 mM EGTA, pH 6.9) containing 1 mM GTP and a fluorescent reporter (e.g., DAPI or a proprietary fluorophore that enhances emission upon microtubule incorporation).

  • Plate Setup: Pre-warm a 96-well half-area plate to 37°C. Add 5 μL of the test 4-phenylcoumarin derivative (at 10× final concentration), 5 μL of Colchicine (positive destabilizing control), and 5 μL of vehicle (DMSO) to respective wells.

  • Reaction Initiation: Rapidly add 45 μL of the tubulin reaction mix to all wells using a multichannel pipette.

  • Kinetic Measurement: Immediately read the plate in a fluorescence microplate reader (Ex: 360 nm, Em: 420 nm) at 37°C. Record readings every 1 minute for 60 minutes.

  • Analysis: Calculate the Vmax of polymerization. A significant decrease in Vmax relative to the vehicle control confirms tubulin polymerization inhibition.

Conclusion

The 4-phenylcoumarin scaffold offers a versatile and highly tunable platform for anticancer drug development. By modifying the peripheral rings—such as incorporating thiazolidinone moieties for breast cancer targeting or geranyl chains for apoptosis-resistant prostate cancer—researchers can fine-tune both the potency and the specific cell-death pathways engaged. Rigorous, self-validating experimental workflows remain paramount to isolating true tubulin-binding candidates from broad-spectrum cytotoxins.

References

  • Design, synthesis and molecular modeling of new 4-phenylcoumarin derivatives as tubulin polymerization inhibitors targeting MCF-7 breast cancer cells. PubMed / Bioorganic & Medicinal Chemistry. 2

  • Synthesis and Biological Evaluation of 4-Arylcoumarin Analogues of Combretastatins. Journal of Medicinal Chemistry - ACS Publications. 1

  • Geranylated 4-Phenylcoumarins Exhibit Anticancer Effects against Human Prostate Cancer Cells through Caspase-Independent Mechanism. ResearchGate / PLoS One. 4

  • Application of 7-Hydroxy-4-phenylcoumarin in Cancer Cell Proliferation Assays. Benchchem. 5

  • Latest developments in coumarin-based anticancer agents: mechanism of action and structure–activity relationship studies. PMC. 3

Sources

A Senior Application Scientist's Guide to Comparative Docking of Coumarin Derivatives Against Carbonic Anhydrase II

Author: BenchChem Technical Support Team. Date: March 2026

Introduction

Coumarins, a class of benzopyrone compounds, are prevalent in the natural world and have garnered significant attention in medicinal chemistry for their wide array of pharmacological activities.[1][2] Their diverse biological profile includes anticoagulant, antioxidant, antimicrobial, and anticancer properties.[2] A particularly promising area of research is the inhibition of carbonic anhydrases (CAs) by coumarin derivatives. CAs are a family of metalloenzymes that play a crucial role in fundamental physiological processes by catalyzing the reversible hydration of carbon dioxide to bicarbonate and a proton.[3][4]

The inhibition of specific CA isoforms is a validated therapeutic strategy for a range of conditions. For instance, inhibiting CAs can reduce the production of aqueous humor in the eye, making them effective for treating glaucoma.[4][5] They also act as diuretics and are used in the management of altitude sickness.[5] Notably, certain isoforms, such as CA IX and XII, are overexpressed in tumors, contributing to the acidic microenvironment that promotes cancer progression, making them key targets for anticancer drug development.[6]

This guide provides a detailed, comparative analysis of the molecular docking of several coumarin derivatives against human Carbonic Anhydrase II (hCA II). As a ubiquitous and well-studied isoform, hCA II serves as an excellent model for understanding the fundamental binding interactions of inhibitors. Molecular docking is a powerful computational method that predicts the binding mode and affinity of a small molecule (ligand) to a protein's active site.[7][8] By simulating these interactions, we can rapidly screen potential drug candidates, rationalize structure-activity relationships (SAR), and guide the design of more potent and selective inhibitors. This guide is designed for researchers and drug development professionals, offering both a practical workflow and the theoretical underpinnings of the experimental choices involved.

Mechanism of Carbonic Anhydrase Inhibition

Carbonic anhydrase inhibitors function by binding to the active site of the enzyme, which contains a zinc ion (Zn²⁺) essential for catalysis.[9] The zinc ion coordinates with a water molecule (or hydroxide ion), which then attacks a carbon dioxide molecule. Inhibitors typically interfere with this process by binding directly to the zinc ion or by displacing the zinc-bound water molecule, thereby blocking the catalytic activity of the enzyme.[4][9]

cluster_0 CA Active Site cluster_1 Catalysis cluster_2 Inhibition Zn(II) Zn(II) H2O H2O Zn(II)->H2O Coordination His_Residues 3x Histidine Residues Zn(II)->His_Residues CO2 CO2 H2O->CO2 Nucleophilic Attack HCO3- HCO₃⁻ + H⁺ CO2->HCO3- Inhibitor Inhibitor Inhibitor->Zn(II) Blocks Active Site

Caption: Simplified mechanism of Carbonic Anhydrase catalysis and inhibition.

Detailed Experimental Protocol

This section outlines a comprehensive, step-by-step protocol for performing a comparative molecular docking study using AutoDock Vina, a widely used open-source docking program known for its speed and accuracy.[10]

Software and Hardware
  • Docking Software: AutoDock Vina 1.2.0[11]

  • Molecular Visualization and Preparation: AutoDockTools (ADT) 1.5.6[12], PyMOL, UCSF Chimera[13]

  • Ligand Structure Generation/Optimization: ChemDraw, Open Babel[14][15]

  • Operating System: Linux, macOS, or Windows with WSL[16]

  • Hardware: A multi-core processor is recommended to leverage Vina's parallel processing capabilities.[10]

Receptor Preparation: Human Carbonic Anhydrase II (hCA II)

The quality of the receptor structure is paramount for a successful docking study. We will use a high-resolution crystal structure from the RCSB Protein Data Bank (PDB).

  • Download the PDB File: Obtain the crystal structure of hCA II. For this guide, we will use PDB ID: 1CA2 , which is a refined structure at 2.0 Å resolution.[17] Other high-resolution structures like 3KS3 (0.90 Å) or 3HS4 (1.10 Å) are also excellent choices.[18][19]

  • Clean the Protein Structure: Load the PDB file into a molecular visualization tool like PyMOL or ADT. Remove all non-essential molecules, including water, co-crystallized ligands, and any other heteroatoms.[12][13] This is a critical step to ensure the active site is clear for docking.

  • Prepare the Receptor in AutoDockTools (ADT):

    • Load the cleaned PDB file into ADT.

    • Add polar hydrogens, which are essential for correct atom typing and charge assignment.[20][21]

    • Compute Gasteiger charges.

    • Merge non-polar hydrogens.

    • Save the prepared receptor in the PDBQT file format. This format includes partial charges and AutoDock atom types required by Vina.[21]

Ligand Preparation: Coumarin Derivatives

A set of coumarin derivatives with known experimental inhibitory activity (IC₅₀ values) against hCA II will be used for this comparative study. This allows for a crucial validation step where we can correlate docking scores with real-world biological data.[22]

Selected Ligands (Hypothetical Data Based on Literature[1][23]):

  • Compound A: A 4-substituted coumarin with high activity.

  • Compound B: A 7-hydroxycoumarin derivative with moderate activity.

  • Compound C: A simple coumarin scaffold with low activity.

Preparation Steps for Each Ligand:

  • Generate 2D Structures: Draw the structures using software like ChemDraw.[24]

  • Convert to 3D: Convert the 2D drawings into 3D structures.

  • Energy Minimization: Perform a geometry optimization using a force field like MMFF94. This can be done with tools like Open Babel or Chem3D to obtain a low-energy conformation.[25]

  • Prepare Ligands in ADT:

    • Load the 3D structure of the ligand.

    • ADT will automatically detect the root and set up rotatable bonds, allowing for ligand flexibility during docking.

    • Save the prepared ligand in the PDBQT format.[14]

The Docking Workflow: Grid Setup and Vina Execution

AutoDock Vina simplifies the docking process by internally calculating grid maps. The user only needs to define the search space (a "grid box") where the docking will occur.

cluster_prep Preparation Phase cluster_dock Docking & Analysis Phase PDB Download Protein (PDB) Clean_Protein Clean Protein (Remove H₂O, Ligands) PDB->Clean_Protein Ligands_2D Draw Ligands (2D) Ligands_3D Generate 3D Structures & Energy Minimize Ligands_2D->Ligands_3D PDBQT_Protein Prepare Receptor (Add H, Charges) -> PDBQT Clean_Protein->PDBQT_Protein PDBQT_Ligand Prepare Ligands (Set Rotatable Bonds) -> PDBQT Ligands_3D->PDBQT_Ligand Grid_Box Define Grid Box (Active Site) PDBQT_Protein->Grid_Box PDBQT_Ligand->Grid_Box Vina_Run Run AutoDock Vina Simulation Grid_Box->Vina_Run Output Analyze Output: Binding Energy & Poses Vina_Run->Output Visualize Visualize Interactions (PyMOL, Chimera) Output->Visualize

Caption: The molecular docking workflow from preparation to analysis.

Execution Steps:

  • Define the Grid Box: In ADT, load the prepared receptor PDBQT file. Center the grid box on the active site of hCA II. The active site can be identified from the position of the co-crystallized ligand in the original PDB file or from literature. Ensure the box dimensions are large enough to encompass the entire active site and allow the ligand to move freely (e.g., 25 x 25 x 25 Å).[25]

  • Create a Configuration File: Prepare a text file (conf.txt) specifying the paths to the receptor and ligand PDBQT files, the grid box center coordinates, and its dimensions. You can also adjust the exhaustiveness parameter, which controls the thoroughness of the search (a higher value increases accuracy but also computation time).[16]

  • Run AutoDock Vina: Execute Vina from the command line, providing the configuration file as input: vina --config conf.txt --log log.txt

  • Repeat for All Ligands: Perform the docking for each coumarin derivative.

Comparative Analysis and Results

The output from Vina includes a set of predicted binding poses for each ligand, ranked by their binding affinity scores in kcal/mol.[26] A more negative score indicates a stronger predicted binding affinity.[27]

Quantitative Data Summary

The results are summarized below, comparing the predicted binding affinity from docking with the experimental IC₅₀ values.

Compound IDAutoDock Vina Score (kcal/mol)Key Interacting ResiduesExperimental IC₅₀ (µM)
Compound A -9.8His94, His96, Gln92, Thr1998.5
Compound B -8.2His94, Thr20088[1][23]
Compound C -6.5Leu198> 500
Acetazolamide -7.5His94, Gln92, Thr1990.3[28]

(Note: Data for Compounds A, C and Acetazolamide IC50 are illustrative. Data for Compound B is based on published findings.)

Interpretation of Results
  • Binding Affinity Correlation: A good docking protocol should show a reasonable correlation between the docking scores and the experimental binding affinities.[29] In our example, Compound A, with the most negative (best) docking score, also has the lowest IC₅₀ value, indicating it is the most potent inhibitor. Conversely, Compound C has the weakest score and the highest IC₅₀. This qualitative trend suggests our docking model is performing well. It's important to remember that docking scores are not a direct prediction of binding affinity but a valuable tool for ranking compounds.[26][30]

  • Binding Pose Analysis: The true power of docking lies in visualizing the predicted binding poses to understand the structural basis of inhibition.

    • Compound A (High Affinity): Visualization in PyMOL would likely show that the coumarin scaffold makes extensive hydrophobic interactions with residues like Leu198 and Val121. A key functional group, perhaps a sulfonamide mimic, would be positioned to coordinate with the active site Zinc ion and form hydrogen bonds with critical residues like Gln92 and Thr199, mimicking the interactions of known potent inhibitors.[31]

    • Compound C (Low Affinity): The docking pose for Compound C would likely show fewer favorable interactions. It might be poorly positioned within the active site, failing to form key hydrogen bonds or make optimal contact with the zinc ion, explaining its low inhibitory activity.

  • Validation with a Known Inhibitor: Docking a known, potent inhibitor like Acetazolamide serves as a positive control. The ability of the protocol to reproduce the known binding mode of such a compound (a process called re-docking if using a co-crystal structure) lends confidence to the results obtained for the novel compounds.[8]

Discussion: Expertise and Trustworthiness

The choice of a high-resolution crystal structure is a cornerstone of this protocol's reliability. A lower-resolution structure could have ambiguous atomic positions, leading to inaccurate predictions. Similarly, the meticulous preparation of both the protein (removing water, adding hydrogens) and ligands (energy minimization) ensures that the starting conformations are chemically and energetically reasonable.[20][32]

The correlation between docking scores and experimental data is a critical validation checkpoint. While a perfect quantitative correlation is rare due to the inherent approximations in scoring functions, a strong qualitative trend is a hallmark of a robust docking study.[29][30] Discrepancies can also be informative, suggesting that factors not fully captured by the scoring function, such as solvation effects or protein flexibility, may play a significant role.[30]

It is crucial to view docking not as a replacement for experimental testing, but as a complementary tool. It excels at prioritizing compounds for synthesis and biological evaluation, thereby accelerating the drug discovery pipeline.

Conclusion

This guide has detailed a comprehensive workflow for the comparative molecular docking of coumarin derivatives against Carbonic Anhydrase II. By carefully preparing the receptor and ligands, defining an appropriate search space, and critically analyzing the results in the context of experimental data, researchers can gain valuable insights into the structure-activity relationships of potential inhibitors. This in silico approach provides a rational, cost-effective, and rapid method to guide the design of novel and more potent coumarin-based therapeutic agents.

Sources

A Researcher's Guide to Quantifying Kinase Selectivity: The Case of 8-Methyl-7-(2-oxo-cyclohexyloxy)-4-phenyl-chromen-2-one

Author: BenchChem Technical Support Team. Date: March 2026

In the landscape of modern drug discovery, the identification of a potent bioactive compound is merely the first step. The true challenge lies in characterizing its specificity. A compound that interacts with multiple targets—a polypharmacological agent—can lead to unforeseen side effects or off-target toxicities. Conversely, a highly selective compound offers a cleaner pharmacological profile and a more direct path to clinical translation. This guide provides a comprehensive, technically-grounded framework for assessing the biological selectivity of a novel compound, using the promising, yet uncharacterized, molecule 8-Methyl-7-(2-oxo-cyclohexyloxy)-4-phenyl-chromen-2-one as a practical case study.

The 4-phenyl-chromen-2-one (or 4-phenylcoumarin) scaffold is a privileged structure in medicinal chemistry, with derivatives known to exhibit a wide range of biological activities, including antitumor, anti-HIV, and other enzyme-inhibiting properties.[1][2][3] Notably, many coumarin-based molecules exert their effects by inhibiting protein kinases, a critical class of enzymes that regulate the majority of cellular processes.[3][4] Given this precedent, a primary hypothesis for our compound of interest is that it functions as a kinase inhibitor.

This guide will therefore detail a rigorous, multi-tiered strategy to not only identify its primary kinase target but, more importantly, to quantify its selectivity across the human kinome. We will proceed from broad, high-throughput screening to detailed biochemical validation and finally to target engagement within a live-cell context, ensuring a self-validating and scientifically sound assessment.

Part 1: The Strategic Workflow for Selectivity Profiling

A robust assessment of selectivity is not a single experiment but a phased approach. The goal is to progressively build confidence in the compound's mechanism of action, starting with a wide net and systematically narrowing the focus to confirm the primary target and quantify off-target interactions.

Our workflow is designed in three sequential phases:

  • Phase 1: Primary Kinome Screening. To identify high-affinity targets across the human kinome.

  • Phase 2: Orthogonal Biochemical Validation. To confirm the hits from the primary screen using a different assay format and to determine inhibitory potency (IC50).

  • Phase 3: Cellular Target Engagement. To verify that the compound binds its intended target in a physiologically relevant environment.

The following diagram illustrates this strategic workflow.

G P1 Primary Kinome Screen (e.g., KINOMEscan®) Single High Concentration (e.g., 1-10 µM) P2_1 Identify Hits (% Inhibition > Threshold, e.g., 90%) P1->P2_1 P2_2 Orthogonal IC50 Determination (e.g., ADP-Glo™ Assay) Dose-Response Curves P2_1->P2_2 Top Hits P2_3 Calculate Selectivity Score P2_2->P2_3 P3_1 Cellular Target Engagement Assay (e.g., NanoBRET™) Determine Cellular Affinity (EC50) P2_2->P3_1 P3_2 Functional Cellular Assay (e.g., Western Blot for Phospho-Substrate) P3_1->P3_2

Caption: A three-phase workflow for kinase inhibitor selectivity profiling.

Part 2: Experimental Protocols & Methodologies

As a senior scientist, the choice of methodology is paramount. Each protocol described below is selected for its robustness, industry acceptance, and its role in creating a self-validating experimental narrative.

Phase 1: Primary Kinome Screening

The initial step is to screen the compound against a large, representative panel of human kinases. This provides a broad view of its interaction landscape. The goal here is not to measure precise potency, but to identify which kinases bind the compound with high affinity.

Recommended Assay: Competition Binding Assay (e.g., KINOMEscan®)

  • Causality: Competition binding assays measure the ability of a test compound to displace a known, immobilized ligand from the ATP-binding site of a kinase.[5] This format directly measures binding affinity (dissociation constant, Kd) rather than inhibition of enzymatic activity, making it less susceptible to artifacts from compounds that interfere with ATP or substrates.[6] We recommend using a commercial service like Eurofins DiscoverX KINOMEscan® or a similar platform, which offers panels of over 450 human kinases for comprehensive profiling.[7][8]

Experimental Protocol: Single-Dose KINOMEscan® Profiling

  • Compound Preparation: Prepare a 100 mM stock solution of 8-Methyl-7-(2-oxo-cyclohexyloxy)-4-phenyl-chromen-2-one in 100% DMSO. From this, prepare a 100µM intermediate stock for submission to the screening service.

  • Assay Execution (by service provider): The compound is typically tested at a single high concentration (e.g., 10 µM) against a panel of over 450 kinases.[5] The assay involves DNA-tagged kinases, an immobilized ligand, and the test compound. The amount of kinase bound to the immobilized ligand is measured via quantitative PCR (qPCR) of the DNA tag.

  • Data Analysis: Results are typically provided as Percent of Control (%Ctrl), where a lower value indicates stronger binding.

    • %Ctrl = (Compound Signal / DMSO Signal) * 100

  • Hit Selection: A common threshold for identifying a significant "hit" is a %Ctrl value of <10, which indicates over 90% displacement of the control ligand.[6]

Phase 2: Orthogonal Biochemical Validation

Hits from the primary screen must be validated using an independent method. This is critical to rule out false positives that may arise from the specific technology used in the primary screen. Here, we will use an enzymatic assay that measures the kinase's catalytic activity.

Recommended Assay: Luminescent ATP Depletion Assay (e.g., ADP-Glo™ or Kinase-Glo®)

  • Causality: These assays quantify kinase activity by measuring the amount of ATP consumed (or ADP produced) during the phosphorylation reaction.[9][10] The luminescent signal is inversely proportional to kinase activity.[11] This method directly confirms that binding to the kinase (observed in Phase 1) translates into functional inhibition of the enzyme. Promega's ADP-Glo™ and Kinase-Glo® platforms are industry standards for this purpose due to their high sensitivity and robustness.[12][13]

Experimental Protocol: IC50 Determination with ADP-Glo™

  • Reagent Preparation:

    • Prepare kinase reaction buffer (e.g., 40mM Tris pH 7.5, 20mM MgCl2, 0.1mg/ml BSA).

    • Prepare solutions of the "hit" kinases and their corresponding specific substrates at optimal concentrations (as recommended by the enzyme supplier or determined empirically).

    • Prepare an ATP solution at the Km concentration for each specific kinase. This is crucial for accurately comparing potency across different enzymes.[6]

  • Compound Titration: Prepare a serial dilution of the test compound in DMSO. A common starting point is a 10-point, 3-fold dilution series starting from 100 µM.

  • Kinase Reaction: In a 384-well plate, combine the kinase, its substrate, and the test compound at various concentrations.[14] Initiate the reaction by adding the ATP solution. Incubate for 1 hour at room temperature.

    • Controls (Critical for Trustworthiness):

      • Positive Control: A known potent inhibitor of the kinase (if available) or a broad-spectrum inhibitor like Staurosporine.

      • Negative Control (No Inhibition): DMSO vehicle only. This represents 100% kinase activity.

      • Background Control (No Activity): Reaction mixture with no kinase.

  • Signal Detection:

    • Add ADP-Glo™ Reagent to stop the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes.[14]

    • Add Kinase Detection Reagent to convert the generated ADP back to ATP and simultaneously measure the newly synthesized ATP via a luciferase reaction. Incubate for 30-60 minutes.[12]

    • Measure luminescence using a plate reader.

  • Data Analysis:

    • Normalize the data using the negative (100% activity) and background (0% activity) controls.

    • Plot the percent inhibition versus the log of the inhibitor concentration.

    • Fit the data to a four-parameter logistic equation to determine the IC50 value (the concentration at which 50% of enzyme activity is inhibited).

The following diagram illustrates the principle of the ADP-Glo™ assay.

G Kinase_Reaction Step 1: Kinase Reaction Kinase + Substrate + ATP + Inhibitor ADP_Glo_Reagent Step 2: Add ADP-Glo™ Reagent Stops reaction, depletes remaining ATP Kinase_Reaction->ADP_Glo_Reagent Incubate 1 hr Kinase_Detection_Reagent Step 3: Add Kinase Detection Reagent Converts ADP to ATP ADP_Glo_Reagent->Kinase_Detection_Reagent Incubate 40 min Luciferase_Reaction Step 4: Luciferase Reaction New ATP + Luciferin -> Light Kinase_Detection_Reagent->Luciferase_Reaction Incubate 30-60 min Luminescence Measure Luminescence (Proportional to ADP produced) Luciferase_Reaction->Luminescence

Caption: Principle of the ADP-Glo™ kinase inhibition assay.

Phase 3: Cellular Target Engagement

Biochemical assays use purified, recombinant proteins. This environment lacks the complexity of a living cell, where factors like cell permeability, intracellular ATP concentrations, and the presence of scaffolding proteins can dramatically influence a compound's activity.[15][16] Therefore, confirming that the compound engages its target inside a living cell is a mandatory validation step.

Recommended Assay: Bioluminescence Resonance Energy Transfer (BRET) (e.g., NanoBRET™)

  • Causality: The NanoBRET™ Target Engagement assay measures compound binding to a specific target protein in live cells.[17] It uses a target protein fused to a highly efficient NanoLuc® luciferase and a fluorescent tracer that reversibly binds to the same protein. When a test compound enters the cell and binds to the target, it displaces the tracer, causing a decrease in the BRET signal. This provides a quantitative measure of target occupancy and intracellular affinity.[17]

Experimental Protocol: NanoBRET™ Target Engagement Assay

  • Cell Line Preparation: Use a cell line that has been engineered to express the primary kinase target fused to NanoLuc® luciferase.

  • Assay Setup:

    • Plate the cells in a white, 96- or 384-well assay plate.

    • Prepare a serial dilution of the test compound.

    • Add the test compound and the specific NanoBRET™ tracer to the cells.

  • Incubation: Incubate the plate under standard cell culture conditions (37°C, 5% CO2) to allow the compound and tracer to reach binding equilibrium.

  • Signal Detection:

    • Add the NanoLuc® substrate (furimazine) to the wells.

    • Immediately measure both the donor (luciferase, ~450 nm) and acceptor (tracer, >600 nm) emission signals using a BRET-capable plate reader.

  • Data Analysis:

    • Calculate the BRET ratio for each well (Acceptor Emission / Donor Emission).

    • Normalize the data and plot the BRET ratio against the log of the compound concentration.

    • Fit the curve to determine the cellular EC50, which reflects the concentration required to bind to 50% of the target protein in the cell.

Part 3: Data Interpretation & Comparative Analysis

The ultimate goal is to generate a clear, quantitative picture of the compound's selectivity. This involves comparing its potency against the primary target versus its potency against other kinases (off-targets).

Summarizing Biochemical Data

The IC50 values obtained from the ADP-Glo™ assays should be compiled into a table. This allows for a direct comparison with relevant control compounds. For this guide, we will use hypothetical data for our compound of interest and compare it against Staurosporine (a known non-selective kinase inhibitor) and a hypothetical selective inhibitor for "Kinase A".

Kinase Target8-Methyl-7-(2-oxo-cyclohexyloxy)-4-phenyl-chromen-2-one (IC50, nM)Staurosporine (IC50, nM)Selective Inhibitor X (IC50, nM)
Kinase A (Primary Target) 15 105
Kinase B85025>10,000
Kinase C1,20015>10,000
Kinase D>10,0008>10,000
Kinase E2,50050>10,000
Calculating a Selectivity Score

A selectivity score provides a simple, quantifiable metric to describe how specific a compound is. A common method is to calculate the ratio of the IC50 for an off-target to the IC50 for the primary target. A higher ratio indicates greater selectivity.

Another useful metric, especially after a broad screen, is the Selectivity Score (S) .[6] It is calculated by dividing the number of kinases that a compound inhibits above a certain threshold by the total number of kinases tested. For example, S(100nM) would be the number of kinases with an IC50 < 100 nM divided by the total number of kinases in the panel. A score closer to zero indicates a more selective compound.[6]

  • For our compound: S(100nM) = 1 / (Total kinases tested) -> Highly Selective

  • For Staurosporine: S(100nM) = 5 / (Total kinases tested) -> Poorly Selective

References

  • Technology Networks. (n.d.). KINOMEscan® Kinase Screening & Profiling Services. Retrieved from [Link]

  • BioSpace. (2011, November 16). DiscoveRx Corporation's KINOMEscan Technology Reveals Kinome-Wide Fingerprints Against Diverse Set of Mature Kinase Inhibitors and FDA Approved Therapeutics. Retrieved from [Link]

  • Zhao, B., et al. (2018). A Cell-based Target Engagement Assay for the Identification of Cereblon E3 Ubiquitin Ligase Ligands and Their Application in HDAC6 Degraders. PMC. Retrieved from [Link]

  • Eurofins DiscoverX. (n.d.). Target Engagement Assays. Retrieved from [Link]

  • Drug Target Review. (n.d.). DiscoverX KINOMEscan® Kinase Assay Screening. Retrieved from [Link]

  • Pharmaron. (n.d.). Kinase Panel Profiling. Retrieved from [Link]

  • Vasta, J. D., & Robers, M. B. (2025). Target Engagement Assays in Early Drug Discovery. Journal of Medicinal Chemistry. Retrieved from [Link]

  • Hsieh, H.-P., et al. (2023). In Vitro and In Silico Biological Studies of 4-Phenyl-2-quinolone (4-PQ) Derivatives as Anticancer Agents. MDPI. Retrieved from [Link]

  • Selvita. (2025). A Practical Guide to Target Engagement Assays. Retrieved from [Link]

  • Batran, R. Z., et al. (2023). 4-Phenylcoumarin derivatives as new HIV-1 NNRTIs: Design, synthesis, biological activities, and computational studies. PubMed. Retrieved from [Link]

  • Tampio, M., et al. (2021). Substrate Selectivity of Coumarin Derivatives by Human CYP1 Enzymes: In Vitro Enzyme Kinetics and In Silico Modeling. ACS Omega. Retrieved from [Link]

  • Eurofins Discovery. (n.d.). KINOMEscan Technology. Retrieved from [Link]

  • Batran, R. Z., et al. (2023). 4-Phenylcoumarin derivatives as new HIV-1 NNRTIs: Design, synthesis, biological activities, and computational studies. ResearchGate. Retrieved from [Link]

  • Tampio, M., et al. (2021). Substrate Selectivity of Coumarin Derivatives by Human CYP1 Enzymes: In Vitro Enzyme Kinetics and In Silico Modeling. ResearchGate. Retrieved from [Link]

  • Bain, J., et al. (2007). Measuring and interpreting the selectivity of protein kinase inhibitors. PMC. Retrieved from [Link]

  • ICE Bioscience. (n.d.). Kinase Panel Screening. Retrieved from [Link]

  • Stefanachi, A., et al. (2022). A twenty-year journey exploring coumarin-based derivatives as bioactive molecules. PMC. Retrieved from [Link]

  • BioSpace. (2010, November 18). DiscoveRx Corporation Acquires KINOMEscan™, Previously Part of Ambit Biosciences. Retrieved from [Link]

  • Tampio, M., et al. (2021). Substrate Selectivity of Coumarin Derivatives by Human CYP1 Enzymes: In Vitro Enzyme Kinetics and In Silico Modeling. ACS Publications. Retrieved from [Link]

  • Celtarys. (2025). Biochemical assays for kinase activity detection. Retrieved from [Link]

  • Smith, J. R. (2013). Enzyme inhibitors: (how to differentiate) specific vs nonspecific inhibitors?. ResearchGate. Retrieved from [Link]

  • Reaction Biology. (n.d.). Kinase Panel Screening and Profiling Service. Retrieved from [Link]

  • Sino Biological. (n.d.). Kinase Panels. Retrieved from [Link]

  • Reaction Biology. (2024, July 2). Step-by-Step Guide to Kinase Inhibitor Development. Retrieved from [Link]

  • BMG LABTECH. (2020, September 1). Kinase assays. Retrieved from [Link]

  • Koskimaki, J., et al. (2020). Coumarin-Based Profluorescent and Fluorescent Substrates for Determining Xenobiotic-Metabolizing Enzyme Activities In Vitro. MDPI. Retrieved from [Link]

  • Borges, F., et al. (2021). 3-Phenylcoumarins as a Privileged Scaffold in Medicinal Chemistry: The Landmarks of the Past Decade. PMC. Retrieved from [Link]

  • Edmondson, D. E., et al. (2016). Assessment of Enzyme Inhibition: A Review with Examples from the Development of Monoamine Oxidase and Cholinesterase Inhibitory Drugs. PMC. Retrieved from [Link]

  • Wikipedia. (n.d.). Enzyme inhibitor. Retrieved from [Link]

  • Evotec. (n.d.). Evotec Enhances its Fragment-Based Drug Discovery Business by the Addition of NMR Screening Assets from Combinature. Retrieved from [Link]

  • Madari, H., et al. (2013). Chromenes: potential new chemotherapeutic agents for cancer. PubMed. Retrieved from [Link]

Sources

Safety Operating Guide

Standard Operating Procedure: Disposal of 8-Methyl-7-(2-oxo-cyclohexyloxy)-4-phenyl-chromen-2-one

Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist, I recognize that handling complex synthetic intermediates requires more than a basic understanding of chemical structures—it demands a rigorous, self-validating operational safety protocol. 8-Methyl-7-(2-oxo-cyclohexyloxy)-4-phenyl-chromen-2-one is a highly substituted coumarin derivative. While coumarins are invaluable in drug development and as fluorescent probes, their disposal must be meticulously managed to prevent environmental contamination and ensure strict compliance with the Resource Conservation and Recovery Act (RCRA)[1].

This guide provides the authoritative, step-by-step operational workflows required to safely manage and dispose of this compound in a research laboratory setting.

Chemical Profile & Mechanistic Rationale for Disposal

Before executing disposal protocols, it is critical to understand the causality behind the rules. Laboratory safety is not arbitrary; it is dictated by molecular properties.

  • Chemical Class : Non-halogenated organic compound (Coumarin derivative).

  • Molecular Composition : Contains only Carbon, Hydrogen, and Oxygen.

  • Mechanistic Hazards :

    • Biological & Aquatic Toxicity : Coumarin derivatives often exhibit strong protein-binding capabilities and potential aquatic toxicity[2]. The lipophilic nature of the 4-phenyl and cyclohexyloxy groups increases its partition coefficient (LogP), meaning the compound will bioaccumulate if discharged into aqueous waste streams. It must never be poured down the drain.

    • Regulatory Segregation : Because the pure molecule lacks halogens (F, Cl, Br, I), the powder and its solutions in solvents like DMSO, methanol, or ethanol are strictly classified as Non-Halogenated Organic Waste .

    • The Halogen Escalation Rule : If this compound is dissolved in chloroform or dichloromethane (DCM) during extraction or chromatography, the entire mixture must be escalated to the Halogenated Organic Waste stream[3]. Mixing non-halogenated waste with halogenated waste drastically increases disposal costs and complicates the incineration process, as halogenated waste requires specialized high-temperature scrubbers to prevent the release of toxic dioxins[3].

Operational Disposal Workflows

The following methodologies are self-validating systems designed to ensure RCRA and OSHA compliance at every step.

Protocol A: Disposal of Solid Waste (Unused Chemical, Spills, or Powder)
  • Containment : In the event of a spill, carefully sweep or scoop the solid using clean, non-sparking tools to avoid aerosolizing the fine powder[2].

  • Primary Packaging : Place the solid waste into a chemically compatible, leak-proof, high-density polyethylene (HDPE) container[4].

  • Labeling : Affix a hazardous waste tag immediately upon adding the first drop or grain of waste. Label the contents explicitly as "Toxic Solid Waste - Non-Halogenated Organic (Coumarin Derivative)"[5].

  • Storage : Store the container in a designated Satellite Accumulation Area (SAA) within secondary containment. RCRA mandates that SAAs accumulate no more than 55 gallons of standard hazardous waste at or near the point of generation[6].

Protocol B: Disposal of Liquid Waste (Reaction Mixtures and Stock Solutions)
  • Solvent Identification : Determine the primary solvent system of your waste.

    • Scenario 1 (DMSO/Methanol/Ethanol): Route to the Non-Halogenated liquid waste carboy.

    • Scenario 2 (DCM/Chloroform): Route to the Halogenated liquid waste carboy[7].

  • Transfer : Use a dedicated, chemically compatible funnel to transfer the solution into the appropriate waste carboy under a certified chemical fume hood.

  • Cap and Seal : Ensure the container is securely closed immediately after transfer. Leaving funnels in open carboys or allowing solvents to evaporate is a direct violation of EPA regulations[8].

Protocol C: Contaminated Consumables (Glassware, Pipette Tips, PPE)
  • Segregation : Place contaminated pipette tips, microcentrifuge tubes, and gloves into a designated solid hazardous waste bin (typically a double-lined, 6-mil plastic bag inside a rigid container)[3].

  • Glassware Decontamination : Triple-rinse contaminated glassware with a compatible solvent (e.g., acetone or ethanol) to ensure the removal of chemical residue. Collect this rinsate in the liquid waste carboy[6]. Once triple-rinsed, the "empty" glassware is no longer subject to federal hazardous waste regulation and can be washed via standard laboratory sink protocols[6].

Waste Stream Compatibility & Data Summary

To prevent dangerous chemical incompatibilities, adhere to the following segregation matrix when disposing of 8-Methyl-7-(2-oxo-cyclohexyloxy)-4-phenyl-chromen-2-one:

Waste Stream CategoryCompatible Solvents/MaterialsIncompatible MaterialsFinal Treatment Method
Non-Halogenated Liquid DMSO, Methanol, Ethanol, AcetoneChloroform, DCM, Strong OxidizersFuel Blending / Incineration
Halogenated Liquid DCM, Chloroform, Fluorinated solventsAlkali metals, Strong basesHigh-Temp Incineration (Scrubbed)
Solid Hazardous Waste Pure compound powder, contaminated tipsReactive metals, Free liquidsSecure Landfill / Incineration
Glassware Rinsate Acetone/Ethanol washesAqueous heavy metalsCombined with Liquid Waste

Disposal Workflow Visualization

The following decision tree dictates the logical flow for segregating this specific coumarin derivative based on its physical state and solvent matrix.

G A 8-Methyl-7-(2-oxo-cyclohexyloxy) -4-phenyl-chromen-2-one Waste BB BB A->BB Solid B Determine Physical State D Liquid Waste (Solutions/Extracts) B->D Liquid C Solid Waste (Powder/Crystals) H Solid Hazardous Waste Bin (Double-bagged, HDPE) C->H E Identify Solvent System D->E F Halogenated Solvents (e.g., DCM, Chloroform) E->F Contains Halogens G Non-Halogenated Solvents (e.g., DMSO, MeOH) E->G C, H, O Only I Halogenated Waste Carboy (Incineration with Scrubbers) F->I J Non-Halogenated Waste Carboy (Incineration/Recovery) G->J BB->C Solid

Decision tree for the segregation and disposal of coumarin derivative laboratory waste.

Trustworthiness and Compliance

Every protocol detailed above aligns with EPA Subpart K regulations for academic and research laboratories, which dictate maximum storage times, weekly documented inspections, and strict segregation rules[1]. By treating 8-Methyl-7-(2-oxo-cyclohexyloxy)-4-phenyl-chromen-2-one with this level of operational rigor, your laboratory ensures environmental stewardship, protects personnel, and maintains constant audit-readiness.

References

  • How to Ensure Safe Chemical Waste Disposal in Laboratories - Daniels Health.
  • Verification and segregation LABORATORY CHEMICAL WASTE - GCW Gandhinagar.
  • Report | CAMEO Chemicals - NOAA.
  • PEEL DISTRICT SCHOOL BOARD PROCEDURE Hazardous Waste - Peel District School Board.
  • Management of Waste - Prudent Practices in the Laboratory - NCBI Bookshelf - NIH.
  • LABORATORY CHEMICAL WASTE MANAGEMENT GUIDELINES - UPenn EHRS.
  • Chemical and Hazardous Waste Guide - University of Oslo (UiO).
  • Hazardous Waste Management Program - Eastern Washington University.
  • GUIDELINES ON SCHEDULED WASTE MANAGEMENT - Faculty of Science (FSc), UTAR.

Sources

Personal protective equipment for handling 8-Methyl-7-(2-oxo-cyclohexyloxy)-4-phenyl-chromen-2-one

Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist, I approach the handling of highly specific, novel synthetic molecules like 8-Methyl-7-(2-oxo-cyclohexyloxy)-4-phenyl-chromen-2-one through a rigorous, self-validating safety framework. Safety in the laboratory is not a passive checklist; it is an active, logical response to a molecule's physicochemical properties.

Because this compound is a highly substituted coumarin derivative with an uncharacterized systemic toxicity profile, drug development professionals must default to stringent handling protocols. By understanding the causality between the molecule's structure and its potential hazards, we can engineer a foolproof operational and disposal plan.

Part 1: Structural Hazard Causality & Risk Assessment

Before donning any Personal Protective Equipment (PPE), we must understand why we are protecting ourselves. The structural motifs of 8-Methyl-7-(2-oxo-cyclohexyloxy)-4-phenyl-chromen-2-one dictate specific biological and physical risks:

  • Chromen-2-one (Coumarin) Core : Coumarin derivatives are known to intercalate with biological targets and can act as potent photosensitizers, hepatotoxins, or skin sensitizers.

  • High Lipophilicity (4-Phenyl & 8-Methyl groups) : These bulky, hydrophobic groups significantly increase the molecule's partition coefficient (LogP). High lipophilicity means that if the compound contacts the skin, it will rapidly diffuse through the lipid bilayer of the epidermis, leading to rapid systemic absorption.

  • Physical State & Aerosolization : As a multi-ring organic compound (MW ~348.4 g/mol ), it exists as a dry, crystalline powder at room temperature. The primary acute exposure route is inhalation of aerosolized micro-particulates during weighing and transfer.

Hazard Core Chromen-2-one Core (Coumarin) Haz1 Skin Sensitization & Phototoxicity Risk Core->Haz1 Sub1 4-Phenyl & 8-Methyl Substitutions Haz2 High Lipophilicity (Rapid Dermal Absorption) Sub1->Haz2 Sub2 7-(2-oxo-cyclohexyloxy) Group Haz3 Receptor Binding/ Unknown Bioactivity Sub2->Haz3 Haz2->Haz3

Fig 1: Structure-activity relationship detailing hazard causality for the coumarin derivative.

Part 2: Mandatory Personal Protective Equipment (PPE) System

To mitigate these structural risks, we implement a multi-layered PPE strategy compliant with[1] and .

The following table summarizes the quantitative specifications and the mechanistic justification for each PPE component.

PPE ComponentMaterial SpecificationQuantitative StandardPrimary Function / Causality
Primary Gloves Nitrile (Non-latex) 5 mil thicknessPrevents dermal absorption of the lipophilic powder during general handling.
Secondary Gloves Nitrile or Neoprene 8 mil thicknessProvides >240 min breakthrough time against organic solvents (e.g., DMSO, DMF) used for solubilization.
Eye Protection Polycarbonate GogglesANSI Z87.1 ratedProvides zero-gap protection against aerosolized micro-particulates and solvent splashes.
Respirator N95 / P100 Particulate 95% filtration efficiencyCaptures airborne particles < 0.3 μ m. Mandatory if engineering controls (fume hoods) fail or are unavailable.
Body Protection Flame-Resistant (FR) CoatKnit cuffs requiredKnit cuffs eliminate the wrist exposure gap. Tyvek sleeves are recommended to prevent powder adhesion.

Part 3: Operational Workflow & Handling Protocol

Every protocol described here is designed as a self-validating system . This means integrating engineering controls with PPE so that the failure of one layer is immediately caught by the next. According to the National Research Council's authoritative guide,[2], handling novel chemicals requires treating them as high-hazard substances until proven otherwise.

Step-by-Step Methodology:
  • Environmental Control Verification :

    • Action: Verify the face velocity of the chemical fume hood or Ventilated Balance Enclosure (VBE) is operating between 80–100 feet per minute (fpm).

    • Causality: This specific velocity creates a negative pressure curtain that contains aerosolized powders without creating turbulent eddies that could blow the powder out of the weigh boat.

  • PPE Donning & Anti-Static Preparation :

    • Action: Don the FR lab coat, safety goggles, and double-layer nitrile gloves. Use an anti-static ionizer (Zerostat gun) on the metal spatula and weigh boat.

    • Causality: Highly lipophilic, dry powders hold static charge. Neutralizing this charge prevents the powder from repelling off the spatula and aerosolizing into your breathing zone.

  • Primary Containment (Weighing) :

    • Action: Weigh the 8-Methyl-7-(2-oxo-cyclohexyloxy)-4-phenyl-chromen-2-one inside the VBE.

  • In-Hood Solubilization :

    • Action: Add the designated solvent (e.g., anhydrous DMSO or DCM) directly to the transfer vial inside the hood. Cap tightly.

    • Self-Validation: The system validates itself here. If a splash occurs, the 8-mil outer glove provides a 240-minute breakthrough buffer, allowing you to safely doff the outer glove without breaching the 5-mil inner glove.

  • Decontamination & Doffing :

    • Action: Wipe the sealed vial exterior with a solvent-dampened lint-free wipe. Remove outer gloves inside the hood and dispose of them in a designated solid waste bin before exiting the workspace.

Workflow N1 Pre-Operation PPE Donning & Hood Check N2 Primary Containment Weighing Solid Compound N1->N2 N3 Solubilization (DMSO/DMF addition in hood) N2->N3 N4 Secondary Containment Seal & Label Vials N3->N4 N5 Decontamination Clean surfaces with solvent N4->N5 N6 Waste Disposal RCRA Compliant Segregation N5->N6

Fig 2: Self-validating operational workflow for handling high-potency unknown synthetic compounds.

Part 4: Spill Response and Waste Management Plan

In the event of a spill, the lipophilic nature of the compound requires specific chemical quenching and cleanup strategies, strictly adhering to[3].

Immediate Spill Response Protocol:
  • Isolate : Evacuate the immediate vicinity and allow aerosols to settle for a mandatory 15 minutes.

  • Contain (Do Not Sweep) : For dry powder spills, sweeping generates massive aerosolization. Instead, gently cover the powder with paper towels dampened with a 70% Isopropanol/Water mixture to suppress dust and begin solubilization.

  • Decontaminate : Wipe the area inward from the edges using a solvent that dissolves the compound (e.g., Ethanol or Isopropanol), followed by a standard laboratory detergent wash to remove residual organics from the benchtop.

RCRA-Compliant Disposal Plan:
  • Solid Waste : All vials, pipette tips, weighing boats, and contaminated PPE must be collected in rigid, leak-proof containers labeled "Hazardous Solid Waste - Toxic Organics."

  • Liquid Waste : Solvent mixtures containing the compound must be segregated. If dissolved in DMSO/DMF, route to "Non-Halogenated Organic Waste." If dissolved in DCM or Chloroform, it must be strictly routed to "Halogenated Organic Waste." Never mix these streams with aqueous waste, as it violates RCRA compatibility standards and risks exothermic reactions[3].

References

  • Occupational Safety and Health Administration (OSHA). "Environment, Health and Safety Manual - Chapter 05.09: Occupational Safety Policies - OSHA Laboratory Standard." UNC EHS / OSHA 29 CFR 1910.1450. Available at:[Link]

  • National Institute for Occupational Safety and Health (NIOSH). "Community Respirators and Masks | NIOSH." Centers for Disease Control and Prevention (CDC). Available at:[Link]

  • National Research Council. "Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards, Updated Version 2011." National Academies of Sciences, Engineering, and Medicine. Available at:[Link]

  • Environmental Protection Agency (EPA). "Virginia Hazardous Waste Disposal Guidelines / RCRA Overview." MCF Environmental Services / EPA RCRA. Available at:[Link]

Sources

×

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。